Bombolitin II
Description
Structure
2D Structure
Properties
CAS No. |
95732-43-7 |
|---|---|
Molecular Formula |
C83H149N23O21 |
Molecular Weight |
1805.2 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[6-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[6-amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C83H149N23O21/c1-18-46(13)65(105-79(123)60(36-62(110)111)101-83(127)67(50(17)108)106-82(126)66(47(14)19-2)104-75(119)55(28-22-25-31-86)96-71(115)52(87)39-107)81(125)100-58(34-43(7)8)77(121)92-48(15)69(113)95-54(27-21-24-30-85)73(117)98-56(32-41(3)4)72(116)90-38-61(109)94-53(26-20-23-29-84)74(118)103-64(45(11)12)80(124)99-57(33-42(5)6)76(120)93-49(16)70(114)97-59(35-51-37-89-40-91-51)78(122)102-63(44(9)10)68(88)112/h37,40-50,52-60,63-67,107-108H,18-36,38-39,84-87H2,1-17H3,(H2,88,112)(H,89,91)(H,90,116)(H,92,121)(H,93,120)(H,94,109)(H,95,113)(H,96,115)(H,97,114)(H,98,117)(H,99,124)(H,100,125)(H,101,127)(H,102,122)(H,103,118)(H,104,119)(H,105,123)(H,106,126)(H,110,111) |
InChI Key |
LSBFDHCHMBNMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bombolitin II on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin II, a cationic amphipathic peptide derived from the venom of the bumblebee Megabombus pennsylvanicus, exhibits a broad range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Its primary mode of action involves a direct interaction with and disruption of cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cell membranes, intended to serve as a resource for researchers in antimicrobial peptide development, membrane biophysics, and drug discovery. The guide details the peptide's structure, its interaction with lipid bilayers, the consequent biophysical changes in the membrane, and its pore-forming capabilities. Furthermore, it outlines detailed experimental protocols for key assays and visualizes the proposed mechanisms and workflows.
Introduction
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense for many organisms. Their unique membrane-targeting mechanism of action has made them attractive candidates for the development of novel therapeutics, particularly in an era of increasing antibiotic resistance. This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] Like other members of the bombolitin family, it is characterized by its amphipathic nature, possessing both hydrophobic and hydrophilic residues. This property is crucial for its interaction with the lipid bilayer of cell membranes.
Molecular Structure and Conformation
In aqueous solution, this compound exists in a largely random coil conformation. However, upon encountering a membrane-mimicking environment, such as lipid vesicles or detergent micelles, it undergoes a significant conformational change to adopt a predominantly α-helical structure.[2] This transition is a hallmark of many membrane-active peptides and is driven by the favorable partitioning of the peptide's hydrophobic residues into the nonpolar core of the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar head groups of the lipids.
Circular dichroism (CD) spectroscopy is a key technique used to study this conformational change. The characteristic CD spectra of this compound in the presence of lipid vesicles show a distinct α-helical signature, with negative bands around 208 and 222 nm and a positive band around 195 nm.[2]
Interaction with and Disruption of Cell Membranes
The initial interaction of this compound with the cell membrane is governed by electrostatic forces. The positively charged lysine and histidine residues of the peptide are attracted to the negatively charged components of microbial and certain eukaryotic cell membranes, such as phosphatidylglycerol and phosphatidylserine. Following this initial binding, the peptide inserts into the lipid bilayer.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have provided detailed insights into the orientation and dynamics of this compound within the membrane.[3][4] These studies suggest that the α-helical peptide inserts into the membrane at a tilted angle relative to the membrane normal. The C-terminus of the peptide is thought to be inserted deeper into the hydrophobic core of the membrane. This insertion disrupts the local lipid packing and leads to a cascade of biophysical changes in the membrane.
Membrane Permeabilization and Pore Formation
A primary consequence of this compound's interaction with the membrane is an increase in its permeability. This can be experimentally verified using dye leakage assays, where the release of a fluorescent dye, such as calcein, encapsulated within lipid vesicles is monitored upon addition of the peptide. The disruption of the membrane barrier allows for the leakage of ions and small molecules, ultimately leading to cell death.
The exact mechanism of pore formation by this compound is still under investigation, with evidence supporting models such as the "toroidal pore" or "carpet" model. In the toroidal pore model, the peptide molecules, along with the lipid head groups, bend inward to form a water-filled channel. In the carpet model, the peptides accumulate on the membrane surface, disrupting the bilayer in a detergent-like manner once a critical concentration is reached.
Membrane Depolarization
The formation of pores or defects in the membrane leads to the dissipation of the transmembrane potential. This depolarization can be monitored using voltage-sensitive dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). The dye accumulates in polarized membranes, and its fluorescence is quenched. Upon membrane depolarization, the dye is released, leading to an increase in fluorescence.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, the potencies of which are summarized in the tables below.
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacteria and fungi are not extensively documented in readily available literature, the bombolitin family is known for its antimicrobial properties. The threshold dose for the biological activity of bombolitins is in the range of 0.5-2.5 micrograms/ml.
Table 1: Antimicrobial Activity of Bombolitin Family Peptides
| Activity | Threshold Dose (µg/mL) |
| General Biological Activity | 0.5 - 2.5 |
Hemolytic and Mast Cell Degranulating Activity
Bombolitins are known to lyse red blood cells (hemolysis) and trigger the release of histamine from mast cells. While specific data for this compound is limited, data for the highly similar Bombolitin V provides a useful reference.
Table 2: Hemolytic and Mast Cell Degranulating Activity of Bombolitin V
| Activity | ED50 |
| Hemolysis (guinea pig erythrocytes) | 0.7 µg/mL (4 x 10-7 M) |
| Mast Cell Degranulation | 2 µg/mL (1.2 x 10-6 M) |
Signaling Pathways
Mast Cell Degranulation
The degranulation of mast cells by certain cationic peptides is thought to be mediated through the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of this receptor initiates a signaling cascade that leads to the release of histamine and other inflammatory mediators. While direct evidence for this compound's interaction with MRGPRX2 is not yet established, its cationic and amphipathic nature makes it a plausible candidate for activating this pathway. A proposed general signaling pathway for GPCR-mediated mast cell degranulation is depicted below.
Activation of Phospholipase A2
Bombolitins have been shown to stimulate the activity of phospholipase A2 (PLA2). This is thought to occur through an indirect mechanism where the peptide perturbs the physical state of the membrane, making the phospholipid substrates more accessible to the enzyme. This compound-induced membrane disruption can alter lipid packing and increase the exposure of the sn-2 ester bond of phospholipids, which is the target of PLA2.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Hemolytic Activity Assay
Objective: To determine the concentration of this compound required to lyse 50% of a red blood cell suspension (HC50).
Materials:
-
Freshly drawn red blood cells (RBCs) with an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Triton X-100 (1% v/v in PBS) for 100% hemolysis control.
-
96-well microtiter plate.
-
Spectrophotometer.
Protocol:
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Serially dilute the this compound stock solution in PBS to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of PBS to the negative control wells and 100 µL of 1% Triton X-100 to the positive control wells.
-
Add 100 µL of the 2% RBC suspension to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate.
-
Measure the absorbance of the supernatant at 405 nm.
-
Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % hemolysis against the this compound concentration and determine the HC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Protocol:
-
Grow the microbial culture to the mid-logarithmic phase.
-
Dilute the culture to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare serial two-fold dilutions of this compound in the appropriate broth.
-
In a 96-well plate, add 100 µL of each peptide dilution.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control (inoculum without peptide) and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Membrane Permeabilization Assay (Calcein Leakage)
Objective: To assess the ability of this compound to permeabilize lipid vesicles by monitoring the leakage of encapsulated calcein.
Materials:
-
Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs).
-
Calcein.
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
This compound stock solution.
-
Triton X-100 (1% v/v) for 100% leakage control.
-
Fluorometer.
Protocol:
-
Prepare LUVs containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
Dilute the calcein-loaded LUVs in buffer to the desired lipid concentration in a cuvette.
-
Record the baseline fluorescence (F0).
-
Add this compound to the cuvette and monitor the increase in fluorescence over time (Ft).
-
After the reaction reaches a plateau or at a designated time point, add Triton X-100 to lyse all vesicles and record the maximum fluorescence (F100).
-
Calculate the percentage of calcein leakage using the formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100
Membrane Depolarization Assay (DiSC3(5))
Objective: To measure changes in bacterial membrane potential induced by this compound.
Materials:
-
Bacterial culture.
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose and 100 mM KCl.
-
DiSC3(5) stock solution.
-
Valinomycin (potassium ionophore) for complete depolarization control.
-
Fluorometer.
Protocol:
-
Grow bacteria to mid-logarithmic phase, wash, and resuspend in HEPES buffer.
-
Add DiSC3(5) to the bacterial suspension and incubate to allow the dye to accumulate in polarized membranes, resulting in fluorescence quenching.
-
Record the baseline fluorescence.
-
Add this compound and monitor the increase in fluorescence, which indicates membrane depolarization.
-
Add valinomycin to achieve complete depolarization and record the maximum fluorescence.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound in the presence and absence of lipid vesicles.
Materials:
-
This compound solution.
-
Lipid vesicle suspension (e.g., LUVs).
-
CD spectropolarimeter.
-
Quartz cuvette.
Protocol:
-
Prepare solutions of this compound in buffer and in the presence of lipid vesicles at various peptide-to-lipid ratios.
-
Record CD spectra from 190 to 260 nm in a quartz cuvette.
-
Subtract the spectrum of the buffer or lipid vesicle suspension alone from the corresponding peptide spectrum to obtain the final spectrum of the peptide.
-
Analyze the spectra for secondary structure content using deconvolution software.
Conclusion
This compound exerts its biological effects primarily by targeting and disrupting the integrity of cell membranes. Its amphipathic α-helical structure allows it to insert into lipid bilayers, leading to membrane permeabilization, depolarization, and ultimately cell lysis. While the precise molecular details of its pore-forming mechanism and its interaction with specific cellular receptors are still areas of active research, the information compiled in this guide provides a solid foundation for understanding the multifaceted action of this potent antimicrobial peptide. Further research focusing on obtaining more specific quantitative data and elucidating the detailed signaling pathways will be crucial for the potential development of this compound and its analogues as novel therapeutic agents.
References
- 1. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Structure of this compound Bound to Lipid Bilayers as Revealed by Solid-state NMR and Molecular-Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bombolitin II: A Technical Guide to its Origin, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin II is a cationic, amphipathic heptadecapeptide discovered in the venom of the bumblebee Bombus pensylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including mast cell degranulation, hemolysis, and stimulation of phospholipase A2. These properties are intrinsically linked to its primary structure and physicochemical characteristics. This technical guide provides an in-depth overview of the origin and discovery of this compound, detailing the experimental protocols for its isolation, characterization, and the assessment of its biological functions. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this intriguing biomolecule.
Origin and Discovery
This compound was first identified as part of a family of five structurally related peptides, collectively named bombolitins, isolated from the venom of the bumblebee Megabombus pennsylvanicus (now classified as Bombus pensylvanicus)[1]. The discovery was the result of research aimed at identifying the active components of bumblebee venom responsible for its biological effects.
Source Organism
-
Species: Bombus pensylvanicus (American Bumblebee)[2]
-
Venom Composition: Bumblebee venom is a complex mixture of proteins, peptides, and other small molecules. Bombolitins are among the most abundant peptide components.
Initial Discovery
The initial research by Argiolas and Pisano in 1985 led to the isolation and characterization of five bombolitins (I, II, III, IV, and V)[1]. These peptides were found to be rich in hydrophobic amino acids and shared functional similarities, including the ability to lyse erythrocytes, release histamine from mast cells, and stimulate phospholipase A2[1].
Physicochemical Properties of this compound
The biological activity of this compound is a direct consequence of its physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| Amino Acid Sequence | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | [1] |
| Molecular Formula | C83H149N23O21 | PubChem |
| Molecular Weight (Da) | 1806 | |
| Isoelectric Point (pI) | Estimated to be basic due to a net positive charge at neutral pH. Experimental determination is recommended for precise value. | General Peptide Chemistry |
| Structure | Adopts an α-helical conformation in membrane-mimicking environments. | |
| Solubility | Expected to be soluble in aqueous solutions, particularly at acidic pH, due to the presence of basic residues. Solubility can be enhanced with small amounts of organic solvents like acetonitrile or DMSO. | General Peptide Chemistry |
Experimental Protocols
This section details the methodologies for the isolation, purification, sequence determination, and biological activity assessment of this compound.
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of bombolitins from bumblebee venom, based on common peptide purification techniques from that era.
-
Venom Extraction: Venom is collected from Bombus pensylvanicus specimens. This can be achieved by electrically stimulating the bees to discharge venom or by dissecting the venom sacs.
-
Crude Venom Preparation: The collected venom is lyophilized to obtain a dry powder. The powder is then dissolved in a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) in water, for further separation.
-
Gel Filtration Chromatography: The crude venom solution is first subjected to gel filtration chromatography to separate components based on their molecular size. A column packed with a resin like Sephadex G-50 is equilibrated with a suitable buffer (e.g., ammonium acetate). The venom solution is loaded onto the column, and fractions are collected.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing peptides of the approximate molecular weight of bombolitins are pooled and further purified by RP-HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from mobile phase A to mobile phase B is applied to elute the bound peptides. The specific gradient would be optimized to achieve separation of the different bombolitins.
-
Detection: Elution of peptides is monitored by UV absorbance at 214 nm or 280 nm.
-
-
Purity Analysis: The purity of the isolated this compound fraction is assessed by analytical RP-HPLC and amino acid analysis.
Primary Structure Determination
The amino acid sequence of this compound was likely determined using Edman degradation, a standard method at the time of its discovery.
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent.
-
Edman Degradation Chemistry:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC couples with the free N-terminal amino group of the peptide.
-
Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.
Biological Activity Assays
This assay measures the ability of this compound to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh blood (e.g., from a sheep or human) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs several times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) by resuspension and centrifugation.
-
Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the plate to pellet intact RBCs.
-
-
Measurement:
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
This assay quantifies the release of histamine or other mediators from mast cells upon exposure to this compound.
-
Mast Cell Isolation:
-
Isolate peritoneal mast cells from rats or mice by lavage of the peritoneal cavity with a suitable buffer.
-
Purify the mast cells by density gradient centrifugation (e.g., using Percoll).
-
Resuspend the purified mast cells in a buffered salt solution.
-
-
Degranulation Assay:
-
Aliquot the mast cell suspension into tubes.
-
Add different concentrations of this compound to the tubes.
-
Include a spontaneous release control (mast cells in buffer only) and a total release control (mast cells lysed with a detergent or by sonication).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
-
Mediator Quantification:
-
Collect the supernatant.
-
Quantify the amount of a released mediator, such as histamine (using a fluorometric assay) or β-hexosaminidase (using a colorimetric assay with a suitable substrate).
-
-
Calculation:
-
Express the release as a percentage of the total mediator content: % Release = [(Release_sample - Spontaneous_release) / (Total_release - Spontaneous_release)] * 100
-
This assay measures the ability of this compound to stimulate the activity of phospholipase A2.
-
Substrate Preparation:
-
Prepare a substrate solution containing a phospholipid, such as phosphatidylcholine, often radiolabeled or with a fluorescent tag for detection.
-
-
Enzyme Reaction:
-
In a reaction vessel, combine a buffered solution, a source of PLA2 enzyme, and the phospholipid substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Include a control without this compound to measure the basal PLA2 activity.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specific time.
-
-
Detection of PLA2 Activity:
-
The method of detection depends on the substrate used.
-
If a radiolabeled substrate is used, the reaction is stopped, and the released radiolabeled fatty acid is separated from the unhydrolyzed phospholipid by chromatography and quantified by scintillation counting.
-
If a fluorescent substrate is used, the increase in fluorescence upon cleavage is monitored over time using a fluorometer.
-
-
Data Analysis:
-
Plot the PLA2 activity (rate of product formation) as a function of the this compound concentration to determine the stimulatory effect.
-
Conclusion
This compound, a key peptide component of bumblebee venom, continues to be of interest to the scientific community due to its potent biological activities. A thorough understanding of its origin, physicochemical properties, and the experimental methods used for its study is crucial for researchers in fields ranging from toxinology to drug development. The protocols and data presented in this guide provide a comprehensive foundation for further investigation into the mechanisms of action and potential therapeutic applications of this compound and other related venom peptides.
References
An In-depth Technical Guide to the Hemolytic Activity of Bombolitin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hemolytic activity of Bombolitin II, a peptide isolated from the venom of the bumblebee Megabombus pennsylvanicus. This document delves into the peptide's mechanism of action, presents quantitative data on its hemolytic potency, and outlines detailed experimental protocols for its study. The information is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the properties and potential applications of membrane-active peptides.
Introduction to this compound
This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] It belongs to the bombolitin family of peptides, which are known for their diverse biological activities, including mast cell degranulation and antimicrobial effects. A key characteristic of these peptides is their amphipathic nature, which is crucial for their interaction with biological membranes and subsequent lytic activity.
Quantitative Analysis of Hemolytic Activity
The hemolytic activity of peptides is typically quantified by determining the concentration required to lyse 50% of a red blood cell (RBC) suspension, known as the HC50 value, or the effective dose for 50% hemolysis (ED50). While comprehensive HC50 data for this compound across various erythrocyte types is limited in the publicly available literature, the following table summarizes the known hemolytic activity of Bombolitins.
| Peptide | Erythrocyte Source | Parameter | Value | Molar Concentration (M) | Reference |
| This compound | Guinea Pig | ED50 | 3.9 µg/mL | 2.16 x 10⁻⁶ | [1] |
| Bombolitin I | Guinea Pig | ED50 | 4.0 µg/mL | 2.22 x 10⁻⁶ | [1] |
| Bombolitin III | Guinea Pig | ED50 | 2.8 µg/mL | 1.55 x 10⁻⁶ | [1] |
| Bombolitin IV | Guinea Pig | ED50 | 1.8 µg/mL | 1.00 x 10⁻⁶ | [1] |
| Bombolitin V | Guinea Pig | ED50 | 0.7 µg/mL | 4.00 x 10⁻⁷ |
Mechanism of Hemolytic Action
The hemolytic activity of this compound is attributed to its ability to disrupt the erythrocyte membrane. This process is primarily driven by the peptide's amphipathic α-helical structure, which allows it to interact with and insert into the lipid bilayer. The proposed mechanism involves a multi-step process leading to colloid-osmotic lysis.
A molecular dynamics simulation of this compound in a dipalmitoylphosphatidylcholine (DPPC) membrane bilayer provides molecular-level insights into its interaction with the membrane. The simulation revealed that this compound, initially perpendicular to the membrane, tilts to an angle of approximately 51° from the membrane-normal. Throughout this process, the peptide maintains its amphipathic α-helical structure, with its hydrophobic side facing the hydrophobic core of the bilayer. A key interaction identified in the simulation is the formation of hydrogen bonds and electrostatic interactions between the Lys12 residue of the peptide and a lipid molecule, which is believed to be a crucial factor in the tilting of the peptide.
This initial binding and insertion are followed by the formation of pores or channels in the membrane. The influx of ions and water through these pores disrupts the osmotic balance of the erythrocyte, leading to swelling and eventual lysis, releasing hemoglobin into the surrounding medium.
Below is a diagram illustrating the proposed mechanism of this compound-induced hemolysis.
Experimental Protocols
The following section outlines a detailed, generalized protocol for determining the hemolytic activity of this compound. This protocol is a synthesis of standard methods described in the literature.
Preparation of Erythrocyte Suspension
-
Blood Collection: Obtain fresh whole blood from a suitable donor (e.g., human, rabbit, sheep) in a tube containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifugation: Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Washing: Carefully aspirate and discard the supernatant (plasma and buffy coat). Resuspend the erythrocyte pellet in 5-10 volumes of sterile, isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Repeat Washing: Repeat the centrifugation and washing steps two more times to ensure the removal of all plasma components.
-
Final Suspension: After the final wash, resuspend the erythrocyte pellet in PBS to achieve a final concentration of 2-5% (v/v). This suspension should be kept on ice and used promptly.
Hemolysis Assay
-
Peptide Preparation: Prepare a stock solution of this compound in PBS. Create a series of serial dilutions of the peptide stock solution to cover a range of concentrations to be tested.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each peptide dilution to triplicate wells.
-
Controls:
-
Negative Control (0% Lysis): Add 100 µL of PBS to three wells.
-
Positive Control (100% Lysis): Add 100 µL of a solution of 1% Triton X-100 in PBS to three wells.
-
-
Incubation: Add 100 µL of the prepared erythrocyte suspension to all wells.
-
Incubation Conditions: Incubate the plate at 37°C for 1 hour.
-
Pelleting Intact Cells: Centrifuge the microtiter plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
Data Analysis
-
Calculate Percent Hemolysis: The percentage of hemolysis for each peptide concentration is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Dose-Response Curve: Plot the percentage of hemolysis against the corresponding peptide concentration.
-
Determine HC50: The HC50 value is determined from the dose-response curve as the peptide concentration that causes 50% hemolysis.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the hemolytic activity of a peptide like this compound.
Conclusion
This compound exhibits significant hemolytic activity, a property intrinsically linked to its amphipathic α-helical structure. The mechanism of action involves membrane disruption and subsequent colloid-osmotic lysis. A thorough understanding of its hemolytic properties is essential for researchers exploring its potential therapeutic applications, particularly in the development of novel antimicrobial agents where selectivity for microbial membranes over host cell membranes is paramount. The standardized protocols and workflows presented in this guide provide a framework for the consistent and reliable characterization of the hemolytic activity of this compound and other membrane-active peptides. Further research to establish a comprehensive profile of its HC50 values against a wider range of erythrocyte types would be highly beneficial for the scientific community.
References
The Core Mechanism of Bombolitin II-Induced Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin II, a heptadecapeptide isolated from the venom of the bumblebee Megabombus pennsylvanicus, is a potent mast cell degranulating agent.[1][2] Its amphiphilic α-helical structure allows it to interact with and disrupt cellular membranes, leading to the release of histamine and other inflammatory mediators. While direct studies on this compound are limited, its mechanism is thought to be analogous to that of other mast cell degranulating peptides, particularly mastoparan. This technical guide synthesizes the available information on the signaling pathways and experimental methodologies related to this compound and its functional analog, mastoparan, to provide an in-depth understanding of their action on mast cells. It is proposed that this compound, like mastoparan, activates a receptor-mediated signaling cascade involving G proteins, phospholipase C, and subsequent calcium mobilization, culminating in the exocytosis of granular contents.
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses.[2] Their degranulation, a process of exocytosis of pre-formed mediators from cytoplasmic granules, can be triggered by various stimuli, including allergens, pathogens, and certain endogenous molecules. Venom peptides, such as Bombolitins and mastoparans, represent a class of potent secretagogues that induce mast cell degranulation through mechanisms that are often independent of the canonical IgE-FcεRI pathway.[1][3] Understanding the precise molecular events initiated by these peptides is crucial for the development of novel therapeutics targeting mast cell-mediated pathologies. This guide focuses on the signaling cascade initiated by this compound, using the more extensively studied peptide, mastoparan, as a model to elucidate the key molecular players and pathways.
The Signaling Pathway of this compound-Induced Mast Cell Degranulation
The degranulation of mast cells by this compound is a rapid process initiated by its interaction with the cell membrane. The proposed signaling pathway, based on studies of analogous peptides like mastoparan, is depicted below.
Caption: Proposed signaling pathway for this compound-induced mast cell degranulation.
Receptor Activation: The Role of MRGPRX2
While the direct receptor for this compound has not been definitively identified, evidence from studies on mastoparan strongly suggests the involvement of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is known to be activated by a variety of cationic peptides and is highly expressed on connective tissue mast cells. The interaction between the peptide and MRGPRX2 is thought to initiate the downstream signaling cascade.
G Protein Coupling and Activation
Upon receptor binding, the signal is transduced across the cell membrane via the activation of heterotrimeric G proteins. Studies with mastoparan have shown that this activation can involve pertussis toxin-sensitive G proteins (Gi/o) and/or pertussis toxin-insensitive G proteins (Gq/11). Some evidence even suggests a direct interaction of mastoparan with the G protein α-subunit. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors.
Phospholipase C Activation and Second Messenger Generation
The activated Gαq/11 or Gβγ subunits from Gi/o stimulate the activity of Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization
IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.
Protein Kinase C Activation and Granule Exocytosis
The rise in intracellular Ca²⁺, in concert with DAG, activates conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates various substrate proteins, including components of the SNARE complex, which are essential for the fusion of granular membranes with the plasma membrane. The elevated cytosolic Ca²⁺ also directly triggers the exocytotic machinery, leading to the release of histamine, β-hexosaminidase, and other pre-formed mediators into the extracellular space.
Quantitative Data on Mast Cell Degranulation
The following tables summarize the quantitative data available for mastoparan-induced mast cell degranulation, which can be considered indicative of the potency of this compound.
Table 1: Potency of Mastoparan in Inducing Mast Cell Degranulation
| Cell Type | Mediator Measured | EC50 (µM) | Reference |
| RBL-2H3 cells | β-hexosaminidase | 5.25 ± 0.87 | |
| P815 cells | β-hexosaminidase | 6.79 ± 0.40 | |
| Human LAD2 cells | β-hexosaminidase | ~5 µg/mL (~3.5 µM) | |
| Murine MC/9 cells | β-hexosaminidase | Dose-dependent release |
Table 2: Effect of Inhibitors on Mastoparan-Induced Mast Cell Degranulation
| Inhibitor | Target | Effect on Mastoparan-induced Degranulation | Reference |
| Pertussis Toxin | Gi/o proteins | Inhibition (in some systems) | |
| U73122 | Phospholipase C | Inhibition | |
| BAPTA-AM | Intracellular Ca²⁺ | Inhibition | |
| MRGPRX2 siRNA | MRGPRX2 expression | Significant reduction |
Experimental Protocols
Mast Cell Culture and Preparation
A common model for studying mast cell degranulation is the rat basophilic leukemia (RBL-2H3) cell line. These cells are typically cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere. For degranulation assays, cells are harvested, washed, and resuspended in a buffered salt solution such as Tyrode's buffer.
Caption: Workflow for preparing RBL-2H3 cells for a degranulation assay.
β-Hexosaminidase Release Assay
This colorimetric assay is a widely used method to quantify mast cell degranulation.
-
Cell Seeding: Seed prepared mast cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate.
-
Inhibitor Pre-incubation (optional): If testing inhibitors, pre-incubate the cells with the desired concentration of the inhibitor (e.g., U73122, BAPTA-AM) for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add this compound or mastoparan at various concentrations to the wells. Include a positive control (e.g., Triton X-100 for total lysis) and a negative control (buffer only). Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzyme Reaction: Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer (pH 4.5). Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., glycine buffer).
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells).
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Bombolitin II with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Bombolitin II, a heptadecapeptide from bumblebee venom, and lipid bilayers. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanisms and workflows involved in studying this interaction.
Introduction to this compound
This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1] It belongs to a family of peptides known for their lytic activity against erythrocytes and liposomes, as well as their ability to stimulate phospholipase A2.[1][2] These properties make this compound and its analogues subjects of interest for their potential as antimicrobial agents and as tools to understand peptide-membrane interactions.
Quantitative Analysis of this compound-Lipid Bilayer Interaction
The interaction of this compound with lipid bilayers has been characterized by several biophysical parameters. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Lipid System | Method | Reference |
| Structural Parameters | ||||
| Secondary Structure | α-helical | Membrane-mimicking environments | Circular Dichroism, NMR | [2] |
| Tilt Angle of Helical Axis | 33° | DPPC bilayers | Solid-State NMR | [3] |
| Tilt Angle of Helical Axis | 30° | DPPC bilayers | Molecular Dynamics Simulation | |
| Reorientation Timescale | 120 - 450 ps | SDS micelles | NMR and Molecular Dynamics | |
| Activity Parameters | ||||
| Threshold for Lysis | 0.5 - 2.5 µg/mL | Erythrocytes and Liposomes | Hemolysis/Leakage Assay |
Note: EC50 values for hemolytic activity of the closely related mastoparan peptides range from ≤ 100 µM to > 400 µM, indicating that hydrophobicity is a critical factor for this activity.
Mechanism of Interaction
The interaction of this compound with a lipid bilayer is a multi-step process that ultimately leads to membrane disruption. The proposed mechanism is initiated by the electrostatic attraction between the cationic residues of the peptide and the negatively charged components of the lipid bilayer. Upon binding, this compound undergoes a conformational change, adopting an α-helical structure. This amphipathic helix then inserts into the hydrophobic core of the membrane in a tilted orientation. This insertion perturbs the lipid packing, leading to membrane thinning, increased permeability, and eventual lysis. A significant consequence of this membrane disruption is the activation of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.
Mechanism of this compound interaction with a lipid bilayer.
Experimental Protocols
The study of this compound's interaction with lipid bilayers employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure of this compound in the presence and absence of lipid vesicles.
Materials:
-
This compound peptide
-
Large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC, POPG)
-
Phosphate buffered saline (PBS), pH 7.4
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Prepare LUVs by extrusion.
-
Determine the precise concentration of the peptide and lipid solutions.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the measurement parameters: wavelength range 190-260 nm, bandwidth 1 nm, data pitch 0.5 nm, scanning speed 50 nm/min.
-
-
Data Acquisition:
-
Record a baseline spectrum with PBS buffer in the cuvette.
-
Record the CD spectrum of this compound in PBS.
-
Titrate the peptide solution with increasing concentrations of LUVs, recording a spectrum at each concentration.
-
Record a spectrum of the LUVs alone at the highest concentration used.
-
-
Data Analysis:
-
Subtract the baseline and the lipid spectra from the peptide spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectra for characteristic α-helical (negative bands at ~208 and ~222 nm) and random coil (negative band around 198 nm) signatures.
-
Fluorescence Leakage Assay for Membrane Permeabilization
Objective: To quantify the ability of this compound to induce leakage from lipid vesicles.
Materials:
-
This compound peptide
-
LUVs encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
HEPES buffer (pH 7.4)
-
Triton X-100 solution (10% v/v)
-
Fluorometer
Procedure:
-
Vesicle Preparation: Prepare LUVs in a buffer containing the fluorescent dye. Remove non-encapsulated dye using size-exclusion chromatography.
-
Assay Setup:
-
Dilute the dye-loaded LUVs in HEPES buffer in a fluorescence cuvette to a final lipid concentration of 50 µM.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., for calcein, Ex: 495 nm, Em: 515 nm).
-
-
Measurement:
-
Record the baseline fluorescence of the LUV suspension for a few minutes.
-
Add this compound to the cuvette at the desired concentration and continue recording the fluorescence intensity over time.
-
After the leakage reaches a plateau or at the end of the experiment, add Triton X-100 to lyse all vesicles and obtain the 100% leakage signal.
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_100 is the fluorescence after adding Triton X-100.
-
Solid-State NMR (ssNMR) for Peptide Orientation
Objective: To determine the orientation of this compound within a lipid bilayer.
Materials:
-
Isotopically labeled (e.g., ¹⁵N) this compound
-
Lipids (e.g., DPPC)
-
Glass plates for oriented samples
-
Solid-state NMR spectrometer with a flat-coil probe
Procedure:
-
Sample Preparation:
-
Co-dissolve the labeled peptide and lipids in an organic solvent.
-
Deposit the mixture onto thin glass plates and evaporate the solvent.
-
Hydrate the lipid-peptide films and stack the glass plates.
-
-
NMR Spectroscopy:
-
Insert the sample into the flat-coil probe of the ssNMR spectrometer.
-
Acquire ¹⁵N NMR spectra with the bilayer normal oriented parallel and perpendicular to the magnetic field.
-
-
Data Analysis:
-
Analyze the chemical shift anisotropy from the spectra of the oriented sample.
-
The orientation of the peptide's helical axis relative to the bilayer normal can be calculated from the observed chemical shifts.
-
Molecular Dynamics (MD) Simulations
Objective: To simulate the interaction of this compound with a lipid bilayer at an atomic level.
Procedure:
-
System Setup:
-
Build an initial model of an α-helical this compound peptide.
-
Construct a hydrated lipid bilayer (e.g., DPPC) using a molecular modeling program.
-
Place the peptide near the surface of the bilayer.
-
-
Simulation:
-
Use a molecular dynamics software package (e.g., GROMACS, AMBER).
-
Apply an appropriate force field for the peptide, lipids, and water.
-
Run the simulation for a sufficient duration (nanoseconds to microseconds) to observe the peptide binding, insertion, and equilibration within the membrane.
-
-
Analysis:
-
Analyze the trajectory to determine the peptide's secondary structure, orientation (tilt angle), depth of insertion, and its effect on lipid order and bilayer thickness.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of this compound with a membrane-mimetic environment: an NMR and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic structure of this compound bound to lipid bilayers as revealed by solid-state NMR and molecular-dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of Bombolitin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical and biochemical characteristics of Bombolitin II, a heptadecapeptide originally isolated from the venom of the American bumblebee, Megabombus pennsylvanicus[1][2]. As a member of the bombolitin family of peptides, it exhibits potent antimicrobial, hemolytic, and mast cell degranulating activities[2][3][4]. Its membrane-disrupting properties make it a subject of interest for the development of novel therapeutic agents. This document details its structural properties, mechanism of action, and the experimental protocols used for its characterization.
Physicochemical and Structural Properties
This compound is a 17-amino acid peptide that, like other bombolitins, is rich in hydrophobic amino acids, contributing to its amphiphilic nature. This amphiphilicity is crucial for its interaction with and disruption of biological membranes.
General Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for its synthesis, purification, and quantitative analysis.
| Property | Value | Source |
| Amino Acid Sequence | H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | |
| Molecular Formula | C₈₃H₁₄₉N₂₃O₂₁ | |
| Molecular Weight | 1805.2 g/mol (Average) / 1806 Da (Monoisotopic) | |
| Peptide Length | 17 Amino Acids | |
| Source Organism | Bombus pennsylvanicus (American bumblebee) |
Structural Characteristics
The biological activity of this compound is intrinsically linked to its secondary structure, particularly upon interaction with a membrane environment. In aqueous solutions, the peptide is largely unstructured. However, in the presence of membrane mimetics like sodium dodecyl sulfate (SDS) micelles or lipid bilayers, it adopts a distinct α-helical conformation.
| Structural Parameter | Description | Experimental Method |
| Secondary Structure | Adopts an α-helical structure in membrane-mimicking environments. | Circular Dichroism, NMR Spectroscopy |
| Membrane Orientation | The α-helical axis is tilted at approximately 30-33° relative to the membrane normal. | Solid-State NMR |
| Membrane Insertion | The C-terminus preferentially inserts into the hydrophobic core of the lipid bilayer. | Solid-State NMR, Molecular Dynamics Simulation |
| Location | Located on the surface of the micelle with its helical axis parallel to the interface. | NMR with Spin Probes |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through direct interaction with and disruption of cellular membranes. This activity is the basis for its hemolytic, antimicrobial, and mast cell degranulating properties.
Summary of Biological Activities
The peptide demonstrates a range of bioactivities, with potencies varying depending on the target cell and assay conditions.
| Activity | Description | Key Findings |
| Antimicrobial | Exhibits activity against both Gram-positive and Gram-negative bacteria. | The mechanism involves the permeabilization and disruption of bacterial membranes. |
| Hemolytic | Capable of lysing erythrocytes (red blood cells). | This activity is a direct result of membrane disruption. |
| Mast Cell Degranulation | Triggers the release of histamine from mast cells. | This may involve the activation of G-protein coupled receptors. Bombolitin V, a related peptide, has an ED₅₀ of 2 µg/mL for this activity. |
| Phospholipase A₂ Stimulation | Increases the activity of phospholipase A₂ (PLA₂). | This is thought to be a consequence of altering the physical state of the membrane, making it more accessible to the enzyme. |
Mechanism of Action: Membrane Interaction
The primary mechanism of this compound involves a multi-step interaction with the target cell membrane. This process is driven by its amphipathic α-helical structure.
-
Electrostatic Binding : The cationic nature of the peptide facilitates initial electrostatic attraction to negatively charged components on the cell surface, such as the phospholipids found in bacterial membranes.
-
Hydrophobic Insertion : Following initial binding, the hydrophobic face of the amphipathic helix inserts into the nonpolar, acyl chain region of the lipid bilayer.
-
Membrane Disruption : The insertion of multiple peptide molecules disrupts the lipid packing, leading to the formation of pores or other membrane defects. This disruption compromises the membrane's integrity, causing leakage of cellular contents and ultimately leading to cell lysis. Solid-state NMR studies show that this compound disrupts 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes into small particles.
Experimental Protocols
The characterization of this compound relies on a suite of biophysical and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Peptide Synthesis and Purification
Synthetic peptides are essential for detailed biophysical studies, ensuring a high-purity, homogenous sample.
-
Objective : To chemically synthesize and purify this compound.
-
Methodology :
-
Synthesis : The peptide is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Amino acids are coupled sequentially to a resin support.
-
Cleavage : Once synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA).
-
Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Verification : The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.
-
Structural Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in different environments.
-
Objective : To determine the secondary structure of this compound in aqueous buffer versus a membrane-mimicking environment.
-
Methodology :
-
Sample Preparation : Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking conditions, add SDS micelles (above the critical micelle concentration) or liposomes (e.g., DPPC vesicles) to the peptide solution.
-
Data Acquisition : Record CD spectra from 190 to 250 nm using a spectropolarimeter in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis : The resulting spectra are analyzed for characteristic signatures. An α-helical structure is identified by negative bands at approximately 208 nm and 222 nm, while a random coil conformation shows a strong negative band around 198 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.
-
Peptide-Membrane Interaction: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-membrane interaction.
-
Objective : To quantify the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of this compound binding to lipid vesicles.
-
Methodology :
-
Sample Preparation : Prepare a suspension of large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC or DPPC) in buffer. Place the LUV suspension in the ITC sample cell. Prepare a concentrated solution of this compound in the same buffer and load it into the injection syringe.
-
Titration : Perform a series of injections of the peptide solution into the lipid suspension while monitoring the heat released or absorbed after each injection.
-
Data Analysis : Integrate the heat-flow peaks to obtain the heat per injection. Plot these values against the molar ratio of peptide to lipid. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters Kₐ, ΔH, and n.
-
Biological Activity: Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's potency.
-
Objective : To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
-
Methodology :
-
Inoculum Preparation : Grow a bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase and dilute it to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable growth medium like Mueller-Hinton Broth (MHB).
-
Peptide Dilution : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Incubation : Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
-
References
Methodological & Application
Solid-Phase Synthesis of Bombolitin II: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of Bombolitin II, an antimicrobial peptide derived from bumblebee venom. The methodology outlined is based on the widely adopted Fmoc/tBu strategy, ensuring a robust and efficient assembly of the peptide chain.
Introduction
This compound is a 17-amino acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2][3][4] It exhibits antimicrobial and hemolytic activities, making it a subject of interest in the study of host defense peptides and for potential therapeutic applications. Solid-phase peptide synthesis (SPPS) offers a reliable and streamlined approach for obtaining synthetic this compound for research purposes.
Principle of the Method
The synthesis is performed on a solid support (resin), to which the C-terminal amino acid is attached. The peptide chain is then elongated in the C-terminus to N-terminus direction through a series of coupling and deprotection steps. The temporary Nα-protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is removed with a mild base (piperidine), while the side-chain protecting groups (t-butyl based) remain stable. These side-chain protecting groups are removed concurrently with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale. Actual values may vary depending on the specific reagents and equipment used.
| Parameter | Typical Value | Notes |
| Resin | ||
| Type | Rink Amide MBHA Resin | Yields a C-terminal amide upon cleavage. |
| Substitution Level | 0.4 - 0.7 mmol/g | A lower substitution is often preferred for longer peptides to minimize aggregation. |
| Amount | ~140 - 250 mg | For a 0.1 mmol scale synthesis. |
| Amino Acid Coupling | ||
| Fmoc-Amino Acids | 4 equivalents (relative to resin loading) | Excess is used to drive the reaction to completion. |
| Coupling Reagent (e.g., HBTU/HATU) | 3.9 equivalents | |
| Base (e.g., DIPEA/NMM) | 8 equivalents | |
| Deprotection | ||
| Deprotection Solution | 20% Piperidine in DMF | |
| Cleavage | ||
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5, v/v/v) | TIS (Triisopropylsilane) acts as a scavenger to prevent side reactions. |
| Yield and Purity | ||
| Crude Peptide Yield | 70 - 90% | Varies depending on the efficiency of coupling and cleavage. |
| Purity after RP-HPLC | >95% | Target purity for most research applications.[5] |
Experimental Protocol
This protocol details the manual synthesis of this compound. Automated synthesizers will follow a similar sequence of steps.
Resin Preparation
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
First Amino Acid Coupling (Valine)
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a 10-minute incubation.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling: In a separate vial, dissolve Fmoc-Val-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (beads will be colorless).
-
Wash the resin with DMF (5 x 1 min).
Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence: His(Trt), Ala, Leu, Val, Lys(Boc), Gly, Leu, Lys(Boc), Ala, Leu, Ile, Asp(OtBu), Thr(tBu), Ile, Lys(Boc), Ser(tBu).
Final Deprotection
After the final amino acid (Serine) has been coupled, perform a final Fmoc deprotection as described in step 2.1.
Cleavage and Deprotection
-
Wash the resin with dichloromethane (DCM) (5 x 1 min) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Confirm the identity of the peptide by mass spectrometry.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Bombolitin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin II is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. Like many other AMPs, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms. Its amphipathic α-helical structure is crucial for its primary mechanism of action, which involves the disruption of microbial cell membranes. These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound, focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Standard antimicrobial susceptibility testing (AST) methods designed for conventional antibiotics often require modification for AMPs like this compound. This is due to the cationic and amphipathic nature of these peptides, which can lead to interactions with standard laboratory materials and media components, potentially affecting the accuracy of susceptibility results. The protocols outlined below are optimized to address these challenges.
Data Presentation
The antimicrobial activity of a bombolitin-like peptide (BLP) against various bacterial strains is summarized in the table below. This data is representative of the expected activity of this compound.
| Microorganism | Strain | Gram Stain | MIC (μg/mL) |
| Escherichia coli | KCTC 1682 | Gram-Negative | 8 |
| Salmonella typhimurium | KCTC 1926 | Gram-Negative | 16 |
| Pseudomonas aeruginosa | KCTC 1637 | Gram-Negative | 32 |
| Bacillus subtilis | KCTC 1021 | Gram-Positive | 4 |
| Staphylococcus aureus | KCTC 1621 | Gram-Positive | 8 |
Experimental Protocols
Principle of the Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period. For cationic AMPs like this compound, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) protocol are recommended to minimize peptide loss due to adsorption to surfaces and interaction with media components.
Materials
-
This compound (lyophilized powder)
-
Test microorganisms (bacteria or fungi)
-
Mueller-Hinton Broth (MHB) for bacteria (cation-adjusted)
-
RPMI-1640 medium (for fungi)
-
Sterile, non-pyrogenic polypropylene 96-well microtiter plates
-
Sterile polypropylene tubes
-
0.01% (v/v) Acetic Acid with 0.2% (w/v) Bovine Serum Albumin (BSA)
-
Sterile deionized water
-
Spectrophotometer
-
Microplate reader
-
Incubator
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of this compound Stock Solution:
-
Due to the peptide's propensity to adhere to glass and certain plastics, all handling should be done in polypropylene tubes.
-
Dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in a sterile solution of 0.01% acetic acid containing 0.2% BSA. This helps to prevent peptide aggregation and non-specific binding.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi), pick several well-isolated colonies.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized suspension in the appropriate test medium (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Performing the Assay in a 96-Well Polypropylene Plate:
-
Add 100 µL of sterile broth (MHB or RPMI-1640) to wells 2 through 12 of a 96-well polypropylene plate.
-
Add 200 µL of the working stock of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungi may require longer incubation periods (24-48 hours) at an appropriate temperature (e.g., 28-35°C).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). Growth in the control well (well 11) should be robust. The sterility control (well 12) should remain clear.
-
The MIC can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the control.
-
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., the MIC well and wells with higher concentrations).
-
Spot-plate each aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Mechanism of Action of this compound
The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane integrity, leading to cell death. This process can be visualized as a multi-step signaling pathway.
Caption: Proposed Mechanism of Action for this compound.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged (cationic) this compound peptides are electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Interaction and Insertion: Upon binding, the amphipathic α-helical structure of this compound facilitates its insertion into the hydrophobic core of the lipid bilayer.
-
Pore Formation: At a critical concentration, the inserted peptides aggregate and form transmembrane pores. The "toroidal pore" model is a likely mechanism, where the lipid monolayers are bent inward to line the pore along with the peptides.
-
Cellular Consequences: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential (depolarization), and ultimately, cell death.
Logical Relationship of Experimental Steps
The determination of antimicrobial susceptibility follows a logical progression from initial screening to the quantification of bactericidal activity.
Caption: Logical Flow from MIC to MBC Determination.
The Minimum Inhibitory Concentration (MIC) is the primary measure of the antimicrobial potency of this compound, indicating the concentration required to inhibit microbial growth. The Minimum Bactericidal Concentration (MBC) provides further information on whether the peptide is bacteriostatic (inhibits growth) or bactericidal (kills the organism) at concentrations at and above the MIC. An MBC value that is close to the MIC value (e.g., ≤ 4 times the MIC) is generally indicative of bactericidal activity.
Standard Operating Procedure for Bombolitin II Hemolytic Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitins are a family of pentadecapeptides isolated from the venom of bumblebees, such as Megabombus pennsylvanicus. Among them, Bombolitin II is a notable member that exhibits potent hemolytic activity by disrupting the cell membrane of erythrocytes. This property makes it a subject of interest in research areas such as membrane biophysics, drug delivery, and the development of novel antimicrobial agents. The hemolytic assay is a fundamental tool to quantify the membrane-lytic ability of this compound and other molecules.
This document provides a detailed standard operating procedure for conducting a this compound hemolytic assay. It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the workflow and the peptide's mechanism of action to ensure reproducibility and accuracy in research settings.
Data Presentation
The hemolytic activity of this compound is typically concentration-dependent. The following table summarizes representative quantitative data from a hemolytic assay using human red blood cells. The key parameter is the ED50, the concentration of the peptide that causes 50% hemolysis. For this compound, the ED50 has been reported to be approximately 3.9 µg/mL[1].
| This compound Concentration (µg/mL) | Percent Hemolysis (%) | Standard Deviation (±) |
| 1.0 | 8.2 | 1.5 |
| 2.0 | 25.5 | 3.1 |
| 3.9 | 50.0 | 4.5 |
| 5.0 | 68.9 | 5.2 |
| 10.0 | 92.1 | 3.8 |
| 20.0 | 98.5 | 1.9 |
Experimental Protocols
This section details the methodology for the this compound hemolytic assay.
Materials and Reagents
-
This compound (synthetic or purified)
-
Human whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS)
-
96-well round-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 415 nm
-
Centrifuge with a plate rotor
-
Incubator (37°C)
-
Micropipettes and sterile tips
Preparation of Red Blood Cell (RBC) Suspension
-
Collect fresh human whole blood in a tube containing an anticoagulant.
-
Transfer 1 mL of whole blood to a 15 mL conical tube.
-
Add 9 mL of sterile PBS (pH 7.4) to the tube.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant and the buffy coat (the thin white layer of leukocytes) without disturbing the RBC pellet.
-
Resuspend the RBC pellet in 10 mL of fresh, sterile PBS.
-
Repeat the washing steps (centrifugation and resuspension) two more times for a total of three washes.
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) erythrocyte suspension. For example, add 49 mL of PBS to 1 mL of packed RBCs.
Hemolytic Assay Protocol
-
Prepare a stock solution of this compound in PBS.
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well plate to achieve the desired concentration range (e.g., from 40 µg/mL down to 0.3125 µg/mL).
-
In separate wells of the 96-well plate, prepare the controls:
-
Negative Control (0% Hemolysis): 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100.
-
-
To each well containing the this compound dilutions and the controls, add 100 µL of the 2% RBC suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
Calculation of Percent Hemolysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the wells treated with this compound.
-
Absnegative control is the absorbance of the wells treated with PBS only.
-
Abspositive control is the absorbance of the wells treated with 1% Triton X-100.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound hemolytic assay.
Caption: Workflow for the this compound hemolytic assay.
Mechanism of Action: Membrane Disruption
This compound induces hemolysis through direct interaction with and disruption of the erythrocyte plasma membrane. The peptide, being amphipathic, inserts into the lipid bilayer, leading to the formation of pores or channels. This disrupts the osmotic balance of the cell, causing an influx of water and subsequent cell lysis and release of hemoglobin.
Caption: Mechanism of this compound-induced hemolysis.
References
Application Notes and Protocols for Determining Bombolitin II Activity using a Liposome Leakage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bombolitin II is a 17-residue antimicrobial peptide (AMP) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, which is largely attributed to its ability to disrupt the integrity of cellular membranes.[1][2][3] The peptide's amphipathic α-helical structure allows it to preferentially interact with and permeabilize lipid bilayers, leading to the leakage of intracellular contents and ultimately cell death. Understanding the lytic activity of this compound is crucial for its potential development as a therapeutic agent.
A widely used method to quantify the membrane-disrupting activity of peptides like this compound is the liposome leakage assay. This in vitro assay utilizes artificial lipid vesicles (liposomes) that encapsulate a fluorescent dye at a self-quenching concentration. When the peptide induces pore formation or otherwise disrupts the liposome membrane, the dye is released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence intensity. This application note provides a detailed protocol for assessing the activity of this compound using a calcein-based liposome leakage assay, along with data presentation guidelines and visualizations of the experimental workflow and mechanism of action.
Principle of the Assay
The liposome leakage assay is based on the principle of fluorescence dequenching. A water-soluble fluorescent dye, such as calcein, is encapsulated within liposomes at a high concentration, causing its fluorescence to be self-quenched. Upon the addition of a membrane-disrupting agent like this compound, the integrity of the liposome bilayer is compromised, resulting in the release of the encapsulated dye into the external medium. This dilution relieves the self-quenching, leading to a significant increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the peptide's lytic activity.
Data Presentation
Table 1: Lytic Activity of this compound on POPC Liposomes
| This compound Concentration (µM) | Average % Leakage | Standard Deviation |
| 0 (Control) | 0.0 | 0.0 |
| 0.5 | Data Point 1 | SD1 |
| 1.0 | Data Point 2 | SD2 |
| 2.5 | Data Point 3 | SD3 |
| 5.0 | Data Point 4 | SD4 |
| 10.0 | Data Point 5 | SD5 |
| Triton X-100 (Positive Control) | 100.0 | 0.0 |
Note: This is a template table. Researchers should replace "Data Point" and "SD" with their experimentally determined values. The lipid composition used in this example is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a common zwitterionic lipid used to model eukaryotic membranes.
Experimental Protocols
Materials and Reagents
-
This compound (synthetic)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired lipids
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Triton X-100 (20% solution)
-
Chloroform
-
Methanol
-
Nitrogen gas
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 485 nm, Emission: 520 nm)
Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., 10 mg of POPC) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a gentle stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Prepare a 50 mM calcein solution in HEPES buffer.
-
Add the calcein solution to the dried lipid film.
-
Hydrate the lipid film by vortexing the flask for 30 minutes at a temperature above the lipid's phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to five cycles of freezing in liquid nitrogen and thawing in a warm water bath. This process helps to increase the encapsulation efficiency.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the liposome suspension through the extruder 11-21 times to produce LUVs of a uniform size.
-
-
Purification:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) and equilibrate it with HEPES buffer.
-
Apply the extruded liposome suspension to the top of the column.
-
Elute the liposomes with HEPES buffer. The liposomes, which are larger, will elute first, while the smaller, unencapsulated calcein molecules will be retained in the column.
-
Collect the fractions containing the calcein-loaded liposomes (typically the first colored fractions).
-
Protocol 2: Calcein Leakage Assay
-
Assay Setup:
-
In a 96-well black microplate, add 180 µL of HEPES buffer to each well.
-
Add 10 µL of the purified calcein-loaded liposome suspension to each well.
-
Prepare serial dilutions of the this compound stock solution in HEPES buffer.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity (F₀) of each well using a fluorometer (Excitation: 485 nm, Emission: 520 nm).
-
Add 10 µL of the different this compound dilutions to the respective wells. For the negative control, add 10 µL of HEPES buffer.
-
Incubate the plate at room temperature for a desired time period (e.g., 30 minutes), and record the fluorescence intensity (F) at regular intervals.
-
After the final time point, add 10 µL of 20% Triton X-100 to each well to completely lyse the liposomes.
-
Measure the maximum fluorescence intensity (F_max).
-
-
Data Analysis:
-
Calculate the percentage of leakage for each this compound concentration at each time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound liposome leakage assay.
Mechanism of this compound-Induced Leakage
Caption: Mechanism of this compound-induced liposome leakage.
References
- 1. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivities of Bombolitin II: A Guide to In Vitro Experimental Design
Application Note & Protocols for Researchers
This document provides a detailed framework for the in vitro investigation of Bombolitin II, a heptadecapeptide derived from bumblebee venom. This compound and its analogues are of significant interest to researchers in drug development for their potent antimicrobial, anti-inflammatory, and cytotoxic activities. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound in a controlled laboratory setting.
Introduction to this compound
This compound is a 17-amino-acid peptide with the sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2] It belongs to a family of five structurally related peptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][3] Functionally, bombolitins are known to lyse red blood cells (erythrocytes), degranulate mast cells to release histamine, and enhance the activity of phospholipase A2.[3] Structurally, this compound adopts a straight α-helical conformation, which allows it to insert into and disrupt lipid bilayers, a key aspect of its mechanism of action.
Experimental Workflow
A systematic in vitro evaluation of this compound should follow a logical progression from basic characterization of its lytic and cytotoxic activities to more in-depth analyses of its antimicrobial, anti-inflammatory, and anti-cancer potential. This workflow ensures a comprehensive understanding of the peptide's biological profile.
Data Presentation: Quantitative Summary of Activities
The following tables summarize key quantitative data for this compound and related peptides to provide a baseline for experimental planning and data comparison.
Table 1: Cytotoxic and Hemolytic Activity of Bombolitins
| Peptide | Assay | Cell Line/Target | EC50 / ED50 (µg/mL) | Reference |
| Bombolitin V | Hemolysis | Guinea Pig Erythrocytes | 0.7 | |
| Bombolitins | General Bioassay | Various | 0.5 - 2.5 (Threshold Dose) |
Table 2: Mast Cell Degranulation Activity
| Peptide | Assay | Cell Line/Target | ED50 (µg/mL) | ED50 (µM) | Reference |
| Bombolitin V | Histamine Release | Rat Peritoneal Mast Cells | 2.0 | 1.2 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Class | Target Organism | MIC Range (µg/mL) | Reference |
| Designed Antimicrobial Peptides (DAPs) | Methicillin-resistant S. aureus | 0.25 - 4 | |
| Designed Antimicrobial Peptides (DAPs) | Multidrug-resistant P. aeruginosa | 0.125 - 4 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Hemolysis Assay
Objective: To determine the peptide's lytic activity against red blood cells, a measure of its general cytotoxicity.
Materials:
-
This compound peptide stock solution
-
Freshly isolated red blood cells (RBCs) from a suitable species (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
96-well microtiter plates
-
Microplate reader (450 nm)
Protocol:
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Serially dilute the this compound peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
MTT Cytotoxicity Assay
Objective: To assess the effect of this compound on the metabolic activity of mammalian cell lines, which serves as an indicator of cell viability.
Materials:
-
Selected mammalian cell lines (e.g., HEK293 for normal cells, various cancer cell lines like MCF-7, A549)
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell viability, can then be determined.
Antimicrobial Susceptibility Testing (MIC/MBC)
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
This compound peptide stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific CFU/mL (e.g., 5 x 10⁵ CFU/mL).
Protocol:
-
Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture the contents of the clear wells onto agar plates and incubate for 18-24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Mast Cell Degranulation Assay
Objective: To quantify the ability of this compound to induce the release of granular contents from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Tyrode's buffer or other suitable buffer
-
This compound peptide stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Lysis buffer (e.g., Triton X-100)
-
Stop solution (e.g., glycine-carbonate buffer)
-
96-well plates
-
Microplate reader (405 nm)
Protocol:
-
Culture mast cells in a 96-well plate.
-
Wash the cells with buffer and then stimulate with various concentrations of this compound for 30-60 minutes at 37°C.
-
Collect the supernatant.
-
Lyse the remaining cells in the plate with lysis buffer to determine the total granular content.
-
Add the pNAG substrate to both the supernatant and the cell lysate and incubate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
Objective: To evaluate the potential of this compound to modulate the inflammatory response by measuring nitric oxide (NO) production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Lipopolysaccharide (LPS)
-
This compound peptide stock solution
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader (540 nm)
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathway Analysis
This compound's interaction with cell membranes can trigger intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation and cell survival and are plausible targets for this compound's effects.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cellular responses to a wide range of stimuli.
References
- 1. researchgate.net [researchgate.net]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Structure of this compound Bound to Lipid Bilayers as Revealed by Solid-state NMR and Molecular-Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Bombolitin II: A Promising Antimicrobial Peptide for Therapeutic Development
Application Notes and Protocols for Researchers
Introduction
Bombolitin II is a cationic antimicrobial peptide (AMP) derived from the venom of bumblebees, belonging to a family of structurally related peptides known for their diverse biological activities.[1][2] As an emerging candidate in the search for novel antimicrobial agents, this compound has demonstrated potent activity against a spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Its primary mechanism of action involves the disruption of microbial cell membranes, a mode of action that is less likely to induce resistance compared to conventional antibiotics.[4] These application notes provide a comprehensive overview of the therapeutic potential of this compound, including its antimicrobial spectrum, mechanism of action, and detailed protocols for its investigation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | |
| Molecular Weight | ~1990 Da | |
| Charge | Cationic | |
| Structure | α-helical in membrane-mimicking environments |
Antimicrobial Spectrum
This compound exhibits a broad range of antimicrobial activity. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on bombolitins from various bumblebee species provide strong evidence of their efficacy.
| Microorganism Type | General Activity | Specific Examples (from related Bombolitins) | Reference |
| Gram-Positive Bacteria | High Activity | Staphylococcus aureus | |
| Gram-Negative Bacteria | High Activity | Escherichia coli | |
| Fungi | Active | Fulvia fulva, Alternaria radicina | |
| Fungi | Active | Candida albicans, Cryptococcus neoformans |
Mechanism of Action
The primary antimicrobial mechanism of this compound is the perturbation and disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.
The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, the peptide is believed to insert into the lipid bilayer, where it adopts an α-helical conformation. This structural change is critical for its disruptive activity, leading to the formation of pores or channels in the membrane. The subsequent loss of membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.
While the primary target is the cell membrane, it is also plausible that upon entering the cell, this compound could interact with intracellular components, further contributing to its antimicrobial effect. However, the specific intracellular signaling pathways affected by this compound are currently an active area of research.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target microorganism.
Materials:
-
This compound (lyophilized powder)
-
Target microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile, deionized water or appropriate solvent for peptide reconstitution
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution of 1 mg/mL. Further dilute the stock solution to the desired starting concentration for the assay.
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working solution in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted peptide.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without the peptide.
-
Negative Control: Wells containing broth only (no inoculum or peptide).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Hemolytic Activity Assay
This protocol is used to assess the cytotoxicity of this compound against red blood cells, a crucial step in evaluating its therapeutic potential.
Materials:
-
This compound
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep) in an anticoagulant solution (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control
-
Sterile microcentrifuge tubes
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
RBC Preparation: Centrifuge the blood sample to pellet the RBCs. Wash the pellet three times with cold PBS, centrifuging and discarding the supernatant after each wash. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the 2% RBC suspension to each well containing the peptide dilutions.
-
Controls:
-
Positive Control: RBC suspension with 1% Triton X-100 (100% hemolysis).
-
Negative Control: RBC suspension with PBS only (0% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Conclusion and Future Directions
This compound represents a promising lead compound for the development of new antimicrobial therapies. Its broad-spectrum activity and membrane-disrupting mechanism of action make it an attractive candidate for combating drug-resistant pathogens. Further research should focus on obtaining a comprehensive profile of its MIC values against a wider range of clinically relevant microorganisms. Additionally, detailed studies are needed to elucidate any specific intracellular signaling pathways that may be affected by this compound, which could reveal secondary mechanisms of action and inform the design of more potent and selective analogues. Structure-activity relationship studies will also be crucial for optimizing the peptide's antimicrobial efficacy while minimizing its hemolytic activity to enhance its therapeutic index.
References
- 1. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 [mdpi.com]
Application Notes and Protocols for Bombolitin II in Membrane Biophysics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bombolitin II, a heptadecapeptide originally isolated from bumblebee venom, in the field of membrane biophysics. This document details its mechanism of action, its effects on lipid bilayers, and its potential applications in drug development. Detailed protocols for key experiments are provided to facilitate the study of its interactions with biological membranes.
Introduction to this compound
This compound is a member of a family of five structurally and functionally similar peptides.[1] It is a 17-amino acid cationic and amphipathic peptide that adopts an α-helical conformation in a membrane environment.[2][3] This structure is crucial for its biological activities, which include hemolysis (lysis of red blood cells), mast cell degranulation, and the stimulation of phospholipase A2 (PLA2).[1][4] The amphipathic nature of this compound, with its distinct hydrophobic and hydrophilic faces, drives its insertion into the lipid bilayer of cell membranes, leading to membrane disruption and pore formation.
Mechanism of Action
Upon encountering a lipid membrane, this compound undergoes a conformational change from a random coil to an α-helix. The peptide then inserts into the lipid bilayer with its helical axis tilted at an angle of approximately 30-33° relative to the membrane normal. The C-terminus of the peptide is thought to be inserted into the membrane core. This insertion disrupts the local lipid packing and can lead to the formation of pores, ultimately compromising the membrane's barrier function and leading to cell lysis.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, data from the highly similar Bombolitin V and other members of the family provide valuable insights into its potency.
| Parameter | Peptide | Value | Cell/System | Reference |
| Hemolytic Activity (ED50) | Bombolitin V | 0.7 µg/mL (4 x 10⁻⁷ M) | Guinea Pig Erythrocytes | |
| Mast Cell Degranulation (ED50) | Bombolitin V | 2.0 µg/mL (1.2 x 10⁻⁶ M) | Rat Peritoneal Mast Cells | |
| Biological Activity Threshold | Bombolitins | 0.5 - 2.5 µg/mL | Various Bioassays | |
| α-Helical Content | Bombolitin I | ~70% | SDS Micelles | |
| α-Helical Content | Bombolitin III | ~60% | SDS Micelles |
Experimental Protocols
Hemolytic Activity Assay
This protocol determines the concentration of this compound required to lyse 50% of a red blood cell (RBC) suspension (EC50).
Materials:
-
This compound
-
Freshly drawn erythrocytes (e.g., from guinea pig)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for 100% lysis control
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Wash erythrocytes three times with PBS by centrifugation (1000 x g for 5 minutes) and resuspend to a final concentration of 1% (v/v) in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.
-
Add 100 µL of the 1% erythrocyte suspension to each well.
-
For controls, add 100 µL of PBS (0% lysis) and 100 µL of 1% Triton X-100 (100% lysis) to separate wells with 100 µL of the erythrocyte suspension.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Plot the % hemolysis against the this compound concentration and determine the EC50 value from the dose-response curve.
Liposome Leakage Assay (Fluorescence Dequenching)
This protocol measures the ability of this compound to induce leakage from lipid vesicles (liposomes) by monitoring the dequenching of a fluorescent dye.
Materials:
-
This compound
-
Lipids (e.g., POPC, POPG) in chloroform
-
Carboxyfluorescein (or ANTS/DPX)
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Sephadex G-50 column for size-exclusion chromatography
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of carboxyfluorescein (50 mM in HEPES buffer) by vortexing. This will encapsulate the dye at a self-quenching concentration.
-
Subject the hydrated lipid mixture to 5-10 freeze-thaw cycles.
-
Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Remove the unencapsulated carboxyfluorescein by passing the liposome suspension through a Sephadex G-50 column equilibrated with HEPES buffer.
-
-
Leakage Assay:
-
Dilute the carboxyfluorescein-loaded liposomes in HEPES buffer to a final lipid concentration of 50 µM in a cuvette.
-
Record the baseline fluorescence (excitation at 490 nm, emission at 520 nm).
-
Add a desired concentration of this compound to the cuvette and immediately start recording the fluorescence intensity over time.
-
After the leakage signal has plateaued, add Triton X-100 (to a final concentration of 0.1% v/v) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the formula: % Leakage(t) = [(F(t) - F_0) / (F_max - F_0)] * 100 where F(t) is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.
-
Plot the % leakage as a function of time and this compound concentration.
-
Signaling Pathways
Mast Cell Degranulation
This compound is a potent mast cell degranulator. This activity is likely mediated through the activation of a G-protein coupled receptor (GPCR) on the mast cell surface. While the specific receptor for this compound has not been definitively identified, other venom peptides that induce mast cell degranulation, such as mastoparan, are known to activate members of the Mas-related G protein-coupled receptor (MRGPR) family. Activation of these receptors leads to the activation of G proteins, which in turn triggers a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are key events that lead to the exocytosis of granules containing histamine and other inflammatory mediators.
Activation of Phospholipase A2
Bombolitins have been shown to stimulate the activity of phospholipase A2 (PLA2). The exact mechanism is not fully elucidated but is thought to involve the perturbation of the lipid membrane by this compound. By inserting into the bilayer, this compound can alter the physical state of the lipids, creating defects or increasing the accessibility of the phospholipid substrates to PLA2. This "interfacial activation" enhances the catalytic activity of PLA2, leading to the increased production of lysophospholipids and fatty acids, such as arachidonic acid, which are precursors for various inflammatory mediators.
References
- 1. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 2. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies by circular dichroism, 1H NMR, and computer simulations of bombolitins I and III in aqueous solution containing surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Three-Dimensional Structure of Bombolitin II using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the three-dimensional structure of Bombolitin II, a 17-amino acid peptide from bumblebee venom, using Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols cover both solution-state and solid-state NMR techniques, providing a comprehensive guide for researchers aiming to elucidate the structure of similar peptides in different environments.
Introduction
This compound is a hemolytic heptadecapeptide with the amino acid sequence Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2] It is known to lyse erythrocytes, release histamine from mast cells, and enhance the activity of phospholipase A2.[1][3] Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for potential therapeutic applications. NMR spectroscopy is a powerful technique for determining the structure of peptides and proteins in both solution and membrane-mimicking environments.[4] This guide will detail the necessary steps, from sample preparation to data acquisition and analysis, for solving the structure of this compound.
Solution-State NMR Spectroscopy for this compound Structure
Solution-state NMR is an ideal starting point for determining the secondary structure of a peptide in an aqueous or organic solvent environment. A combination of 2D NMR experiments, including COSY, TOCSY, and NOESY, is employed to assign proton resonances and determine through-bond and through-space correlations.
Experimental Workflow for Solution-State NMR
Protocols
1.2.1. Sample Preparation
-
Peptide Purity: Synthesize or procure this compound with a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC).
-
Solvent Preparation: For observation of amide protons, prepare a solvent system of 90% H₂O / 10% D₂O. The D₂O provides a lock signal for the spectrometer.
-
Peptide Concentration: Dissolve the purified this compound in the H₂O/D₂O solvent to a final concentration of 0.5-1.0 mM.
-
pH Adjustment: Adjust the pH of the sample to a range of 4.0-6.0 to minimize the exchange rate of amide protons with water.
-
Internal Standard: Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate).
-
Filtration: Filter the final sample into a high-quality 5 mm NMR tube to remove any particulate matter.
1.2.2. NMR Data Acquisition
The following are generalized protocols for key 2D NMR experiments on a 600 MHz or higher spectrometer. Specific parameters will need to be optimized for the individual sample and spectrometer.
Table 1: Key Parameters for 2D Solution-State NMR Experiments
| Parameter | 2D ¹H-¹H COSY | 2D ¹H-¹H TOCSY | 2D ¹H-¹H NOESY |
| Pulse Program | cosygpqf or similar | dipsi2esgpph or similar | noesyesgpph or similar |
| Temperature | 298 K | 298 K | 298 K |
| Spectral Width | 12-16 ppm in both dimensions | 12-16 ppm in both dimensions | 12-16 ppm in both dimensions |
| Number of Scans | 8-16 | 16-32 | 32-64 |
| Mixing Time | N/A | 60-80 ms | 150-400 ms |
| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically over two to three bonds. It is crucial for identifying adjacent protons within an amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). This is fundamental for identifying the type of amino acid.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), irrespective of whether they are connected by chemical bonds. NOESY cross-peaks provide the distance restraints necessary for calculating the 3D structure.
Data Analysis
-
Resonance Assignment: The process begins with identifying the unique spin systems for each amino acid in the TOCSY spectrum. The COSY spectrum helps to confirm through-bond connectivities. The "sequential walk" is then performed using the NOESY spectrum to link the assigned spin systems in the correct order along the peptide backbone by identifying NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)).
-
Structural Restraints: NOESY cross-peak intensities are converted into upper distance limits between protons. Dihedral angle restraints can be derived from ³J(HN-Hα) coupling constants measured from high-resolution 1D or 2D spectra.
-
Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for structure calculation algorithms, such as simulated annealing or distance geometry, to generate a family of structures consistent with the NMR data. This ensemble of structures is then refined and validated using software packages like CYANA, XPLOR-NIH, or AMBER.
Solid-State NMR Spectroscopy for Membrane-Bound this compound
To understand the structure of this compound in a biologically relevant membrane environment, solid-state NMR is employed. This technique provides information on the peptide's secondary structure, orientation, and dynamics within a lipid bilayer.
Experimental Workflow for Solid-State NMR
Protocols
2.2.1. Sample Preparation
-
Isotopic Labeling: For specific structural studies, this compound should be synthesized with site-specific ¹³C and/or ¹⁵N labels. For example, labeling the carbonyl carbon of specific residues.
-
Lipid Preparation: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a common choice for creating lipid bilayers.
-
Reconstitution:
-
Co-dissolve the labeled this compound and DPPC in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent to form a thin film.
-
Hydrate the film with a buffer solution.
-
Subject the mixture to multiple freeze-thaw cycles to ensure homogeneity.
-
The final sample is a hydrated multilamellar vesicle dispersion.
-
2.2.2. NMR Data Acquisition
Solid-state NMR experiments are typically performed on a spectrometer equipped with a solid-state probe.
-
³¹P NMR: This is used to characterize the phase behavior of the lipid bilayers and the effect of the peptide on the membrane. Spectra are acquired with a simple one-pulse sequence with high-power proton decoupling.
-
¹³C NMR:
-
Cross-Polarization Magic-Angle Spinning (CP-MAS): Used to obtain high-resolution spectra of the labeled sites and determine isotropic chemical shifts, which are indicative of the secondary structure.
-
Static ¹³C NMR: Performed on oriented samples to determine the chemical shift anisotropy (CSA), which provides information about the orientation of the peptide relative to the membrane normal.
-
Table 2: Representative Solid-State NMR Data for this compound in DPPC Bilayers
| Labeled Residue | δiso (ppm) (MAS) | δobs (ppm) (Static) | Secondary Structure |
| Ile³ | 175.0 | 189.6 | α-helix |
| Ile⁶ | 174.9 | 190.1 | α-helix |
| Leu⁷ | 175.8 | 189.9 | α-helix |
| Ala⁸ | 176.5 | 187.6 | α-helix |
| Leu¹⁰ | 175.7 | 185.3 | α-helix |
| Data adapted from "Dynamic Structure of this compound Bound to Lipid Bilayers as Revealed by Solid-state NMR and Molecular-Dynamics Simulation". |
Data Analysis
-
Secondary Structure Determination: The isotropic ¹³C chemical shifts (δiso) of the carbonyl carbons are compared to known values for α-helical and β-sheet conformations. For this compound, these values indicate an α-helical structure.
-
Orientation Determination: The observed chemical shifts (δobs) from static spectra of oriented samples are used to calculate the chemical shift anisotropy. This information, combined with the known orientation of the chemical shift tensor in the molecular frame, allows for the determination of the tilt angle of the α-helix with respect to the membrane normal. For this compound, the helical axis is tilted at approximately 33° relative to the membrane normal.
-
Interatomic Distance Measurements: Experiments like Rotational-Echo Double-Resonance (REDOR) can be used to measure specific interatomic distances between labeled nuclei (e.g., ¹³C-¹⁵N), which helps to further refine the helical structure.
Conclusion
The combination of solution-state and solid-state NMR spectroscopy provides a powerful and comprehensive approach to determining the three-dimensional structure of this compound in different environments. Solution-state NMR reveals the peptide's intrinsic conformational preferences, while solid-state NMR elucidates its structure and orientation within a lipid membrane, which is crucial for understanding its biological activity. The protocols and data presented here serve as a detailed guide for researchers in peptide and protein science and drug development.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic structure of this compound bound to lipid bilayers as revealed by solid-state NMR and molecular-dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Notes and Protocols for Lyophilized Bombolitin II Peptide
For Researchers, Scientists, and Drug Development Professionals
Product Description
Bombolitin II is a cationic, amphipathic heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. These characteristics make it a subject of interest for research into novel antimicrobial agents and modulators of the immune system.
Amino Acid Sequence: Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2
Proper Handling and Storage
Proper handling and storage of lyophilized this compound peptide are critical to maintain its stability and biological activity.
Storage of Lyophilized Peptide
For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and light.[1][2] Under these conditions, the peptide can remain stable for several years. For short-term storage (days to weeks), the lyophilized powder is stable at room temperature, but colder temperatures are recommended to ensure integrity.[1]
Handling of Lyophilized Peptide
-
Before opening the vial, it is crucial to allow the container to equilibrate to room temperature . This prevents the condensation of atmospheric moisture onto the peptide, which can significantly decrease its long-term stability.[2]
-
Always wear gloves and use sterile techniques when handling the peptide to prevent enzymatic or microbial contamination.
-
Weigh out the desired amount of peptide quickly in a clean, controlled environment.
Storage of Reconstituted Peptide
The shelf-life of this compound in solution is limited. To ensure stability:
-
Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Store aliquots at -20°C or colder .[2]
-
Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can be detrimental to peptide stability.
-
Peptides containing amino acids such as asparagine, glutamine, cysteine, methionine, and tryptophan have limited stability in solution.
Reconstitution of Lyophilized Peptide
The solubility of this compound is influenced by its amino acid composition. As a peptide with both hydrophobic and charged residues, the choice of solvent is important for successful reconstitution.
Recommended Solvents
-
Sterile, purified water: For many applications, sterile, deionized or distilled water is a suitable solvent.
-
Aqueous buffers (e.g., PBS, pH 7.2-7.4): Buffers can help maintain a stable pH, which is important for peptide stability and biological activity.
-
Organic Solvents: For potentially hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) , followed by dilution with the desired aqueous buffer, is recommended. When using DMSO for cell-based assays, the final concentration should typically be kept below 1% to avoid cytotoxicity.
Reconstitution Protocol
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Sonication in a water bath can aid in the dissolution of peptides that are difficult to solubilize. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, data from the highly similar bombolitin family of peptides provides a strong indication of its expected biological activity. The bombolitins are noted to be structurally and functionally very similar.
| Parameter | Value | Notes |
| Biological Activity | ||
| Hemolytic Activity | Threshold Dose: 0.5-2.5 µg/mL | Based on the activity of the bombolitin family of peptides against erythrocytes. |
| Mast Cell Degranulation | Threshold Dose: 0.5-2.5 µg/mL | Based on the activity of the bombolitin family of peptides on rat peritoneal mast cells. |
| Stability | ||
| Lyophilized Powder | Stable for years at ≤ -20°C | Protect from moisture and light. |
| Aqueous Solution | Stable for weeks at ≤ -20°C | Avoid repeated freeze-thaw cycles. Stability is sequence-dependent and may be shorter for peptides with certain amino acids. |
| Solubility | ||
| Water/Aqueous Buffers | Generally soluble | Solubility is enhanced by the presence of trifluoroacetic acid (TFA) salts from purification. |
| Organic Solvents (DMSO) | Readily soluble | Useful for preparing concentrated stock solutions of hydrophobic peptides. |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound's biological activity.
Hemolytic Activity Assay
This protocol determines the ability of this compound to lyse red blood cells.
Materials:
-
This compound peptide
-
Freshly collected red blood cells (RBCs) (e.g., from rabbit or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Prepare Peptide Dilutions: Prepare a serial dilution of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and 1% Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact RBCs.
-
Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm using a microplate reader.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
Materials:
-
This compound peptide
-
Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare Bacterial Inoculum: Grow the microbial strain to the mid-logarithmic phase and dilute to a final concentration of 5 x 105 CFU/mL in MHB.
-
Prepare Peptide Dilutions: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Signaling Pathway for Mast Cell Degranulation
This compound is proposed to induce mast cell degranulation through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is coupled to Gαi and Gαq proteins, leading to downstream signaling cascades that result in the release of inflammatory mediators.
Caption: Proposed MRGPRX2-mediated signaling pathway for this compound-induced mast cell degranulation.
Experimental Workflow for Hemolytic Activity Assay
The following diagram illustrates the key steps in determining the hemolytic activity of this compound.
Caption: Workflow for the determination of this compound hemolytic activity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Bombolitin II in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the antimicrobial peptide Bombolitin II in aqueous solutions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in aqueous solutions?
This compound, like many peptides, can be susceptible to several degradation pathways in aqueous environments.[1][2] The primary causes of instability include:
-
Physical Instability:
-
Aggregation and Precipitation: Bombolitins are known to form oligomeric aggregates, which can lead to a conformational change from a random coil to an alpha-helical structure.[3] This self-association can result in the formation of insoluble precipitates, reducing the concentration of active peptide in solution.[2][4]
-
Surface Adsorption: Peptides can adsorb to the surfaces of storage containers (e.g., glass or plastic), leading to a decrease in the effective concentration of the peptide in solution.
-
-
Chemical Instability:
-
Proteolytic Degradation: If the solution is not sterile or contains proteases from other sources, this compound can be enzymatically degraded.
-
Hydrolysis: Peptide bonds can be susceptible to hydrolysis, especially at extreme pH values. Deamidation of asparagine and glutamine residues and oxidation of certain amino acids like methionine can also occur.
-
Q2: My this compound solution appears cloudy or has visible precipitates. What is happening and how can I fix it?
Cloudiness or precipitation is a strong indicator of peptide aggregation. This is a common issue with amphiphilic peptides like this compound, which can self-assemble in aqueous solutions.
Troubleshooting Steps:
-
pH Optimization: The pH of the solution significantly impacts peptide solubility and stability. It's crucial to determine the optimal pH range for this compound solubility.
-
Use of Solubilizing Agents: Consider the addition of excipients that can help prevent aggregation.
-
Lower Peptide Concentration: High concentrations can promote aggregation. Try working with lower, yet effective, concentrations of the peptide.
Q3: I am observing a gradual loss of this compound activity over time. What could be the cause?
A time-dependent loss of activity can be due to either chemical degradation or physical instability.
Possible Causes and Solutions:
-
Proteolytic Degradation: If your experiments are conducted over long periods or under non-sterile conditions, contamination with proteases could be a factor.
-
Solution: Work under sterile conditions, use protease inhibitors if compatible with your assay, and store stock solutions frozen.
-
-
Chemical Degradation: Hydrolysis, deamidation, or oxidation can occur over time.
-
Solution: Optimize the pH and buffer composition of your solution. Consider storing the peptide in a lyophilized form and reconstituting it just before use.
-
-
Aggregation: The formation of soluble or insoluble aggregates can reduce the concentration of monomeric, active this compound.
-
Solution: Implement strategies to prevent aggregation as outlined in Q2.
-
Troubleshooting Guides
Guide 1: Optimizing Solution pH for this compound Stability
The stability of peptides is highly dependent on the pH of the solution. An inappropriate pH can accelerate degradation pathways like deamidation and hydrolysis and can also promote aggregation.
Experimental Protocol for pH Screening:
-
Prepare a series of buffers: Prepare a range of buffers covering a pH spectrum (e.g., pH 4.0 to 8.0). Common buffer systems are provided in the table below.
-
Dissolve this compound: Dissolve a known concentration of this compound in each buffer.
-
Incubate: Incubate the samples under your typical experimental conditions (e.g., temperature, duration).
-
Assess Stability: At various time points, assess the stability of this compound using methods such as:
-
Visual Inspection: Check for precipitation or cloudiness.
-
UV-Vis Spectroscopy: Measure absorbance to detect aggregation (scattering) or degradation.
-
Reverse-Phase HPLC (RP-HPLC): Quantify the amount of intact this compound and detect degradation products.
-
Activity Assay: Measure the biological activity (e.g., antimicrobial or hemolytic activity) to determine the amount of active peptide remaining.
-
Table 1: Common Buffer Systems for Peptide Formulation
| pH Range | Buffer System | Typical Concentration | Notes |
| 3.0 - 5.0 | Acetate Buffer | 10-50 mM | Can help minimize deamidation and oxidation. |
| 6.0 - 7.5 | Phosphate Buffer | 10-100 mM | Physiologically relevant, but can sometimes catalyze peptide degradation. |
| 7.0 - 9.0 | Tris Buffer | 10-50 mM | Commonly used, but be aware of potential reactivity with some molecules. |
This data is generalized for peptides. Optimal conditions for this compound must be determined experimentally.
Guide 2: Using Excipients to Enhance this compound Stability
Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics.
Table 2: Common Stabilizing Excipients for Peptide Formulations
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 1-10% (w/v) | Act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and freeze-drying. |
| Surfactants | Polysorbate 20/80, Pluronics | 0.01-0.1% (w/v) | Non-ionic surfactants can prevent aggregation and surface adsorption by shielding hydrophobic regions of the peptide. |
| Amino Acids | Arginine, Glycine, Histidine | 10-100 mM | Can act as solubilizing agents and cryoprotectants. |
| Antioxidants | Methionine, Ascorbic Acid | 0.1-1 mg/mL | Protect against oxidative degradation. |
Concentrations are representative and should be optimized for this compound.
Experimental Protocol for Excipient Screening:
-
Select an optimal buffer: Based on the pH screening, choose the most suitable buffer system.
-
Prepare solutions with excipients: Dissolve this compound in the chosen buffer containing various concentrations of the selected excipients.
-
Incubate and Assess: Incubate the samples and assess stability over time using the methods described in the pH screening protocol.
Advanced Stabilization Strategies
For applications requiring long-term stability, especially in biological fluids, chemical modifications or advanced formulation strategies may be necessary.
Chemical Modifications
Chemical modifications can enhance stability by protecting against proteolytic degradation and reducing clearance in vivo.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, shielding it from proteases and reducing renal clearance.
-
Lipidation: Attaching a lipid moiety can enhance association with serum albumin, extending the peptide's half-life.
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can provide resistance against exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can significantly increase resistance to enzymatic degradation.
Advanced Formulations
Encapsulating this compound in delivery systems can protect it from the surrounding environment.
-
Liposomes: These lipid vesicles can encapsulate peptides, protecting them from degradation and facilitating targeted delivery.
-
Nanoparticles: Polymeric or metallic nanoparticles can be used to carry and protect peptides.
Visual Guides and Workflows
Caption: Major degradation pathways for peptides like this compound in aqueous solutions.
Caption: A troubleshooting workflow for addressing this compound instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Conformation and interactions of bioactive peptides from insect venoms: the bombolitins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bombolitin II concentration for minimum inhibitory concentration (MIC) assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bombolitin II concentration for Minimum Inhibitory Concentration (MIC) assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows no antimicrobial activity in the MIC assay. What are the possible reasons?
Several factors could contribute to a lack of observed activity. Consider the following:
-
Peptide Quality and Handling: Verify the purity and correct sequence of your synthesized this compound. Improper storage or multiple freeze-thaw cycles can degrade the peptide. It is advisable to prepare fresh stock solutions.
-
Peptide Solubility and Aggregation: this compound, like many antimicrobial peptides (AMPs), can aggregate in aqueous solutions, reducing its effective concentration. Dissolve the peptide in a small amount of sterile, dilute acetic acid (e.g., 0.01%) before further dilution in the assay medium.
-
Assay Conditions: The presence of high concentrations of salts or divalent cations (e.g., Ca²⁺, Mg²⁺) in the growth medium can interfere with the activity of cationic peptides like this compound.
-
Choice of Labware: Cationic peptides can adsorb to the surface of standard polystyrene microtiter plates. This leads to a lower effective concentration of the peptide in the wells and artificially high MIC values. It is crucial to use low-binding materials such as polypropylene plates.
Q2: I am observing high variability in my this compound MIC results between experiments. What could be the cause?
Inconsistent MIC values are a common issue. Key factors to investigate include:
-
Inoculum Density: The concentration of bacteria used in the assay is critical. A standardized and consistent inoculum preparation is essential for reproducible results.
-
Plate Incubation: Ensure uniform incubation conditions (time and temperature) across all experiments. Use plate sealers to prevent evaporation, which can concentrate the components in the wells.
-
Endpoint Determination: The method for reading the MIC should be consistent. Visual determination of growth inhibition can be subjective. Using a plate reader to measure optical density at 600 nm (OD₆₀₀) can provide more objective results.
Q3: Why are my MIC values for this compound higher than expected compared to published data?
This could be due to a systematic loss of peptide activity. Potential causes include:
-
Peptide Adsorption: As mentioned, using polystyrene plates can significantly reduce the available peptide concentration. Switching to polypropylene plates is a critical step for testing cationic peptides.
-
Suboptimal Diluent: To prevent the peptide from sticking to labware surfaces, prepare stock solutions and dilutions in a diluent containing a carrier protein, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA).
-
Overly Dense Inoculum: A high concentration of bacteria can overwhelm the peptide, leading to apparent ineffectiveness and higher MIC values.
Q4: I'm seeing partial inhibition of bacterial growth across a range of this compound concentrations, making the MIC endpoint unclear. What does this mean?
This phenomenon, known as "trailing," can occur with some antimicrobial agents. It may be more reproducible to define the MIC as the concentration that causes a specific level of growth inhibition (e.g., >50% or >90%) compared to the growth control, as determined by OD readings.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound MIC assays.
| Problem | Potential Cause | Recommended Solution |
| No Antimicrobial Activity | Incorrect peptide synthesis or low purity. | Verify the peptide sequence and purity using methods like HPLC and mass spectrometry. |
| Peptide aggregation. | Dissolve the peptide stock in a suitable solvent like sterile 0.01% acetic acid before diluting in the assay medium. | |
| Unsuitable assay method (e.g., disk diffusion). | Use the broth microdilution method, which is more appropriate for AMPs. | |
| High Variability in MICs | Inconsistent bacterial inoculum. | Standardize the inoculum preparation by adjusting the overnight culture to a specific optical density. |
| Fluctuations in incubation conditions. | Maintain consistent incubation time and temperature, and use plate sealers to prevent evaporation. | |
| Subjective MIC reading. | Use a plate reader to measure OD₆₀₀ for a more objective determination of the growth inhibition endpoint. | |
| Higher Than Expected MICs | Peptide adsorption to polystyrene plates. | Use polypropylene 96-well plates for all peptide dilutions and the final assay.[1] |
| Loss of peptide during dilution. | Prepare peptide dilutions in a solution containing 0.01% acetic acid and 0.2% BSA to prevent adsorption to tubes and tips.[1] | |
| Unclear MIC Endpoints ("Trailing") | Partial growth inhibition across concentrations. | Define the MIC as the concentration that reduces growth by a specific percentage (e.g., >90%) compared to the control, measured by OD.[1] |
| Contamination. | Check sterility controls to ensure no contamination of media or peptide stocks. |
Experimental Protocols
Modified Broth Microdilution MIC Assay for this compound
This protocol is adapted for cationic antimicrobial peptides and is based on established methods.
Materials:
-
This compound peptide
-
Test bacterium (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile deionized water
-
Sterile polypropylene 96-well plates
-
Sterile polypropylene tubes for dilutions
-
Spectrophotometer and plate reader
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1 mg/mL).
-
For working stocks, dilute the primary stock in 0.01% acetic acid with 0.2% BSA.
-
-
Bacterial Inoculum Preparation:
-
From an agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.01. This corresponds to roughly 1 x 10⁷ Colony Forming Units (CFU)/mL for E. coli.
-
Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Serial Dilution of this compound:
-
In a sterile polypropylene 96-well plate, add 100 µL of MHB to wells 2 through 11 of a designated row.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting.
-
Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (MHB only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This will result in a final bacterial concentration of ~5 x 10⁵ CFU/mL and the desired peptide concentrations.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
For a more quantitative measure, read the optical density at 600 nm using a plate reader. The MIC can be defined as the lowest concentration that reduces the OD₆₀₀ by ≥90% compared to the growth control.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains.
Disclaimer: The following data are for illustrative purposes to demonstrate a typical data presentation format. Actual MIC values may vary based on experimental conditions.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 | 8.9 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 | 4.4 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 | 17.7 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | 35.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay of this compound.
Conceptual Mechanism of Action
Caption: Conceptual diagram of this compound's antimicrobial mechanism of action.
References
Troubleshooting solubility issues with synthetic Bombolitin II
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with synthetic Bombolitin II.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its solubility be challenging?
This compound is a 17-amino-acid peptide originally isolated from the venom of the American bumblebee (Bombus pensylvanicus).[1][2][3][4] Its sequence is H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[5] The peptide's structure is amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This dual nature, combined with its tendency to form secondary structures, can lead to aggregation and poor solubility in standard aqueous buffers.
Q2: I've received my lyophilized this compound. What is the very first solvent I should try?
Before dissolving the entire sample, always test the solubility on a small aliquot first. The recommended starting solvent is sterile, distilled, or deionized water. This compound has a net positive charge at neutral pH, which generally favors solubility in aqueous solutions.
Q3: My this compound solution appears cloudy or has formed a gel. What happened and what should I do?
Cloudiness, precipitation, or gel formation indicates that the peptide has aggregated and exceeded its solubility limit in the current solvent. This can be caused by strong intermolecular hydrogen bonding or hydrophobic interactions.
Immediate Actions:
-
Do not add more peptide.
-
Try sonication: A brief sonication in a chilled water bath can help break up aggregates.
-
Adjust pH: Since this compound is a basic peptide, adding a small amount of dilute acid can increase its net positive charge and improve solubility.
If these steps fail, it may be necessary to re-lyophilize the peptide and start with a different solvent strategy, such as one involving organic co-solvents.
Q4: Is it safe to use sonication to dissolve this compound?
Yes, sonication is a recommended and effective method for aiding the dissolution of peptides. It provides the energy needed to break up particles and disrupt aggregates. However, it's crucial to manage temperature, as prolonged sonication can heat the sample and potentially degrade the peptide. Always sonicate in brief bursts (e.g., 10-15 seconds) and cool the sample on ice in between.
Part 2: Systematic Troubleshooting Workflow
If initial attempts to dissolve this compound in water fail, follow this systematic workflow. The goal is to test progressively stronger solvent conditions while minimizing the risk to your peptide and ensuring compatibility with your downstream experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus. [periodicos.capes.gov.br]
- 5. This compound peptide [novoprolabs.com]
How to minimize non-specific binding of Bombolitin II in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize non-specific binding (NSB) of Bombolitin II in various assays.
Understanding Non-Specific Binding of this compound
This compound is a 17-amino acid peptide known for its amphiphilic and cationic nature. These physicochemical properties, while crucial for its biological activity, are also the primary drivers of non-specific binding in experimental assays. NSB can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.
Key contributors to this compound non-specific binding include:
-
Hydrophobic Interactions: The non-polar residues of this compound can adsorb to hydrophobic surfaces, such as polystyrene microplates and plastic labware.
-
Electrostatic Interactions: As a cationic peptide, this compound can bind to negatively charged surfaces and molecules.
-
Binding to Assay Components: The peptide can non-specifically interact with blocking proteins and detection antibodies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background in my this compound ELISA?
High background is a common issue and is often a direct result of non-specific binding. This can be caused by the peptide itself binding to the plate surface or by the detection antibodies binding non-specifically. Inadequate blocking or washing steps are frequent culprits.[1][2]
Q2: What is the best blocking buffer for a this compound assay?
There is no single "best" blocking agent, as the optimal choice is application-dependent. However, for a small peptide like this compound, traditional blockers like Bovine Serum Albumin (BSA) may not be ideal as their large size could mask the binding sites of the smaller peptide. Consider using smaller molecular weight proteins or synthetic, protein-free blockers.
Q3: Can I use Tween-20 to reduce non-specific binding?
Yes, non-ionic surfactants like Tween-20 are effective at disrupting hydrophobic interactions and can reduce NSB.[3] It is typically added to wash buffers and can also be included in blocking buffers and antibody diluents at a low concentration (e.g., 0.05%). However, be aware that excessive concentrations can potentially disrupt specific binding interactions or even detach the coated peptide from the plate.
Q4: What type of microplate should I use for this compound assays?
While polystyrene plates are common, their hydrophobicity can promote NSB of amphiphilic peptides. Consider using low-binding plates, which have been surface-modified to be more hydrophilic and reduce protein and peptide adsorption. Polypropylene plates are also a better alternative to glass for sample storage and preparation to minimize peptide loss.
Q5: How can I confirm that the signal I'm detecting is specific to this compound?
To confirm signal specificity, you can run a control experiment where the primary antibody is omitted. A significant signal in the absence of the primary antibody indicates non-specific binding of the secondary antibody. Additionally, a competition assay, where a high concentration of unlabeled this compound is added to compete with the labeled peptide, can demonstrate the specificity of the binding interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Inadequate blocking | - Increase the concentration of the blocking agent.- Extend the blocking incubation time.- Switch to a different blocking agent (e.g., casein, non-fat dry milk, or a synthetic blocker).- Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the blocking buffer.[1][4] |
| Insufficient washing | - Increase the number of wash steps.- Increase the volume of wash buffer per well.- Add a soaking step during washing.- Increase the Tween-20 concentration in the wash buffer (up to 0.1%). | |
| Non-specific binding of antibodies | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.- Include a blocking agent (e.g., BSA) in the antibody diluent.- Use pre-adsorbed secondary antibodies to reduce cross-reactivity. | |
| Low or No Signal | Loss of peptide due to adsorption | - Use low-binding microcentrifuge tubes and pipette tips.- Prepare peptide dilutions in buffers containing a carrier protein (e.g., BSA) or a non-ionic surfactant. |
| Poor coating of the peptide | - Optimize the coating buffer pH and ionic strength.- Test different coating concentrations of this compound.- Consider conjugating this compound to a larger carrier protein to improve coating efficiency. | |
| High Well-to-Well Variability | Inconsistent pipetting | - Ensure accurate and consistent pipetting technique.- Use calibrated pipettes. |
| Uneven plate washing | - Use an automated plate washer for more consistent washing.- If washing manually, ensure all wells are treated uniformly. | |
| Edge effects | - Avoid using the outer wells of the microplate, which are more prone to evaporation.- Ensure the plate is properly sealed during incubations. |
Data Presentation: Comparison of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio in an assay. The following table summarizes the general characteristics and effectiveness of common blocking agents. The optimal choice for a this compound assay should be determined empirically.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Generally effective for many assays.- Readily available. | - Can be a source of cross-reactivity with some antibodies.- Its large size may mask epitopes of small peptides. |
| Non-Fat Dry Milk | 1-5% (w/v) | - Inexpensive and readily available.- Effective at blocking non-specific sites. | - Contains phosphoproteins and biotin, which can interfere with certain assays.- Not recommended for use with biotin-streptavidin detection systems. |
| Casein | 1-3% (w/v) | - A major protein component of milk, effective for blocking. | - Similar to milk, may contain phosphoproteins. |
| Normal Serum | 5-10% (v/v) | - Can be very effective, especially when using serum from the same species as the secondary antibody. | - Can be expensive.- May contain endogenous components that interfere with the assay. |
| Synthetic Blockers (e.g., PEG, PVP) | Varies by product | - Protein-free, reducing the risk of cross-reactivity.- Consistent batch-to-batch performance. | - May be more expensive than protein-based blockers. |
Experimental Protocols
Protocol 1: Indirect ELISA for this compound
This protocol provides a general framework for an indirect ELISA to detect antibodies against this compound or for a competitive ELISA to quantify this compound.
Materials:
-
High-binding 96-well ELISA plates
-
This compound peptide
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS-T)
-
Primary Antibody (specific for this compound)
-
Secondary Antibody (enzyme-conjugated, species-specific)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Dilute this compound to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate 4 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: Optimizing Blocking Conditions
To determine the most effective blocking strategy for your specific assay, a checkerboard titration of different blocking agents and concentrations is recommended.
-
Coat a 96-well plate with this compound as described in Protocol 1.
-
Prepare different blocking buffers (e.g., 1%, 3%, 5% BSA; 1%, 3%, 5% non-fat dry milk; a commercial synthetic blocker at recommended concentrations).
-
In separate rows of the plate, add 200 µL of each blocking buffer and incubate for 1-2 hours at room temperature.
-
Proceed with the ELISA protocol, but omit the primary antibody to assess the level of non-specific binding of the secondary antibody.
-
Compare the background signal (absorbance) in the wells treated with different blocking buffers. The buffer that yields the lowest background without significantly affecting the specific signal (determined in a separate experiment with the primary antibody) is the optimal choice.
Visualizations
Caption: Causes of this compound Non-Specific Binding.
Caption: Workflow for Minimizing Non-Specific Binding.
References
Technical Support Center: Bombolitin II & Trifluoroacetic Acid (TFA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bombolitin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact and removal of residual trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it present in my synthetic this compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final steps of solid-phase peptide synthesis (SPPS), specifically for cleaving the synthesized peptide from the resin and removing protecting groups.[1][2] It is also frequently used as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[3][4] Consequently, synthetic peptides like this compound are often delivered as TFA salts, where the TFA counter-ion is associated with positively charged residues.[1]
Q2: How can residual TFA affect my experiments with this compound?
A2: Residual TFA can significantly impact the bioactivity and physicochemical properties of this compound in several ways:
-
Altered Bioactivity: TFA can be cytotoxic, even at nanomolar concentrations, potentially interfering with cell-based assays by inhibiting or promoting cell growth, which can lead to variable or misleading results.
-
Structural Changes: TFA can bind to the free amino termini and the side chains of positively charged amino acids (like Lysine and Histidine in this compound), which can alter the peptide's secondary structure. This may affect its interaction with biological targets.
-
Reduced Solubility: The formation of TFA salts can sometimes decrease the solubility of peptides in aqueous buffers.
-
Inaccurate Quantification: The presence of TFA adds to the total weight of the peptide sample, meaning the actual peptide content is lower than the measured weight. This can range from 10% to 45% in crude peptides.
-
Interference in Spectroscopic Analysis: TFA has a strong absorbance around 1670 cm⁻¹, which can interfere with structural analysis of peptides by FTIR, as it overlaps with the amide I band.
Q3: Is simple lyophilization enough to remove residual TFA?
A3: No, lyophilization alone is not sufficient. While it can remove unbound, volatile TFA, it will not remove the TFA counter-ions that are ionically bound to the positively charged residues of the peptide.
Q4: When should I consider removing TFA from my this compound sample?
A4: TFA removal is highly recommended for a variety of applications:
-
Cell-based assays: Due to the cytotoxic potential of TFA.
-
In vivo studies: To avoid potential toxicity and unpredictable biological responses.
-
Structural studies (e.g., NMR, CD, FTIR): To prevent interference and ensure the peptide adopts its native conformation.
-
Highly sensitive bioassays: Where even trace amounts of TFA could alter the experimental outcome.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell viability assays. | Residual TFA may be exerting cytotoxic or growth-promoting effects. | 1. Quantify the amount of residual TFA in your peptide stock. 2. Perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate. 3. Run a control experiment with TFA alone to determine its effect on your specific cell line at the concentration present in your peptide sample. |
| This compound has poor solubility in my aqueous buffer. | The TFA salt form of the peptide may have lower solubility. | 1. Attempt to dissolve the peptide in a small amount of a different solvent (e.g., DMSO, acetonitrile) before diluting with your aqueous buffer. 2. Perform a TFA salt exchange to a hydrochloride or acetate salt, which may have better solubility properties. |
| Observed secondary structure differs from published data. | TFA counter-ions may be altering the peptide's conformation. | 1. Remove residual TFA by performing a salt exchange. 2. Re-run spectroscopic analyses (e.g., Circular Dichroism) with the TFA-free peptide. |
| Observed molecular weight is higher than expected. | TFA counter-ions bound to the peptide increase its overall mass. | 1. This is expected for a peptide in its TFA salt form. 2. To determine the net peptide content, the amount of residual TFA needs to be analyzed. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This is a widely used method to exchange TFA for chloride ions.
Methodology:
-
Dissolution: Dissolve the this compound TFA salt in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk modifying the peptide.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, dissolve the resulting this compound hydrochloride salt in your desired experimental buffer.
Workflow for TFA Removal by HCl Exchange
Caption: Workflow for the removal of TFA from this compound via HCl exchange and lyophilization.
Protocol 2: TFA Removal Using Anion Exchange Resin
This method is useful for exchanging TFA for other counter-ions like acetate.
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Peptide Loading: Dissolve the this compound TFA salt in distilled water and apply it to the column.
-
Elution: Elute the column with distilled water and collect the fractions.
-
Fraction Analysis: Monitor the fractions (e.g., by measuring absorbance at 280 nm) to identify those containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the this compound acetate salt.
Workflow for TFA Removal by Anion Exchange Resin
Caption: Workflow for TFA removal from this compound using an anion exchange resin.
Analytical Methods for Detecting Residual TFA
It is often important to quantify the amount of TFA remaining after an exchange protocol. Several methods can be employed for this purpose:
| Analytical Method | Principle | Advantages |
| Ion Chromatography (IC) | Separates anions based on their interaction with an ion-exchange stationary phase, followed by conductivity detection. | Sensitive, simple, and can be automated. Can separate TFA from other anions like chloride and phosphate. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 19F-NMR can be used to directly detect and quantify the fluorine atoms in TFA. | Provides quantitative information on the amount of TFA present. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive and specific method for detecting volatile compounds like TFA. | Offers high sensitivity. |
| Reverse-Phase HPLC (RP-HPLC) | Can be used to separate and quantify TFA. | Widely available instrumentation. |
References
Optimizing buffer pH and ionic strength for Bombolitin II experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer pH and ionic strength for experiments involving Bombolitin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a 17-amino acid cationic peptide originally isolated from the venom of the American bumblebee, Bombus pennsylvanicus.[1][2] Its sequence is H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2.[1][2] The primary biological activities of this compound and other bombolitins include:
-
Mast cell degranulation: They are potent inducers of histamine release from mast cells.[1]
-
Hemolytic activity: They can lyse red blood cells.
-
Antimicrobial activity: They exhibit activity against various bacteria.
-
Phospholipase A2 stimulation: They can enhance the activity of phospholipase A2.
Q2: What is the isoelectric point (pI) of this compound, and why is it important for my experiments?
A2: The calculated isoelectric point (pI) of this compound is approximately 9.88 . The pI is the pH at which the peptide has a net neutral charge. This is a critical parameter because peptide solubility is at its minimum at its pI. To ensure this compound remains soluble and to avoid aggregation, it is recommended to work with buffers that have a pH at least one unit above or below its pI.
Q3: How does buffer pH affect the activity of this compound?
A3: The pH of the buffer can significantly impact the structure and activity of this compound. Cationic peptides like this compound often rely on electrostatic interactions for their biological function. Changes in pH can alter the protonation state of ionizable residues (like Lysine, Histidine, and Aspartic Acid in this compound), thereby affecting its net charge, conformation, and interaction with cell membranes or other targets. For instance, the alpha-helical structure of similar peptides has been shown to be pH-dependent.
Q4: How does ionic strength influence this compound experiments?
A4: Ionic strength, typically modulated by adding salts like NaCl, can have a dual effect on this compound experiments:
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Shielding electrostatic interactions: High salt concentrations can mask the charges on the peptide and its target (e.g., a bacterial membrane), which can weaken their interaction and potentially reduce biological activity.
-
Reducing non-specific binding: Conversely, a certain level of ionic strength can be beneficial in reducing non-specific binding, leading to more accurate and reproducible results.
The optimal ionic strength is often a balance between these two effects and needs to be determined empirically for each specific assay.
Troubleshooting Guides
Issue 1: this compound is precipitating out of solution.
| Possible Cause | Troubleshooting Steps |
| pH is too close to the pI | The pI of this compound is ~9.88. Ensure your buffer pH is significantly different (e.g., pH 7.4 or pH > 10.8). |
| Low solubility | Initially, dissolve this compound in a small amount of a suitable solvent like sterile distilled water or a weak acid (e.g., 0.1% acetic acid) before diluting it into your final assay buffer. |
| Aggregation | Consider using a buffer with a different composition or adding a small amount of an organic solvent like DMSO or acetonitrile to the stock solution before final dilution. Sonication can also help in dissolving the peptide. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Peptide aggregation | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect the solution for any signs of precipitation or cloudiness. |
| Inconsistent buffer preparation | Always prepare fresh buffers and accurately measure the pH. Ensure all components are fully dissolved. |
| Non-specific binding | If you suspect non-specific binding is an issue, try incrementally increasing the ionic strength of your buffer (e.g., with 50-150 mM NaCl). |
Recommended Buffer Conditions for Key Experiments
The optimal buffer pH and ionic strength can vary depending on the specific experiment. The following table provides starting recommendations for common this compound assays.
| Experiment | Recommended Buffer | Recommended pH Range | Recommended Ionic Strength (NaCl) | Rationale |
| Mast Cell Degranulation | Tyrode's Buffer or HEPES-buffered saline | 7.2 - 7.4 | 130 - 150 mM | Mimics physiological conditions. |
| Antimicrobial Susceptibility (Broth Microdilution) | Mueller-Hinton Broth (MHB), cation-adjusted | 7.2 - 7.4 | Low (standard MHB) | Standardized medium for antimicrobial testing. High salt can inhibit the activity of some antimicrobial peptides. |
| Hemolysis Assay | Phosphate-Buffered Saline (PBS) | 7.4 | 150 mM | Isotonic and maintains physiological pH to ensure erythrocyte stability. |
| Circular Dichroism (CD) Spectroscopy | Phosphate or Tris buffer | 5.0 - 9.0 (for pH effect studies) | 50 - 150 mM | Allows for the study of conformational changes under different pH and salt conditions. |
Experimental Protocols
Mast Cell Degranulation Assay
This protocol is adapted from standard procedures for measuring peptide-induced histamine release.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3).
-
Tyrode's buffer (pH 7.4).
-
This compound stock solution.
-
Positive control (e.g., Compound 48/80).
-
Negative control (buffer only).
-
96-well plates.
-
Histamine detection kit (e.g., ELISA).
Procedure:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial dilutions of this compound in Tyrode's buffer in a 96-well plate.
-
Add mast cells to each well.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of histamine released using a histamine detection kit according to the manufacturer's instructions.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the general guidelines for antimicrobial susceptibility testing of cationic peptides.
Materials:
-
Bacterial strain of interest.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
This compound stock solution.
-
Positive control (a known antibiotic).
-
Negative control (broth only).
-
Sterile 96-well polypropylene plates.
Procedure:
-
Prepare a stock solution of this compound in sterile 0.01% acetic acid with 0.2% BSA.
-
Perform two-fold serial dilutions of this compound in MHB in a 96-well polypropylene plate.
-
Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that inhibits visible bacterial growth.
Hemolysis Assay
This protocol is a standard method for assessing the hemolytic activity of peptides.
Materials:
-
Fresh red blood cells (RBCs), typically from a human or animal source.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound stock solution.
-
Positive control (e.g., 1% Triton X-100).
-
Negative control (PBS only).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Wash RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Perform serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control (100% lysis) and negative control (0% lysis).
Visualizations
Caption: Workflow for optimizing buffer conditions for this compound experiments.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Postulated mechanisms of action for this compound.
References
Navigating the Narrow Therapeutic Window of Bombolitin II: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The potent cytolytic activity of Bombolitin II, a peptide from the venom of the bumblebee Megabombus pennsylvanicus, presents a promising avenue for anticancer therapy. However, its clinical translation is hampered by a narrow therapeutic index, primarily due to its non-specific lytic effects on healthy cells, particularly erythrocytes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments aimed at enhancing the therapeutic index of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My modified this compound analog shows reduced anticancer activity. What are the possible causes and how can I troubleshoot this?
A1: A reduction in anticancer activity after modification is a common challenge. Here are several potential reasons and troubleshooting steps:
-
Disruption of Amphipathicity: this compound's activity is linked to its amphipathic α-helical structure, which facilitates membrane interaction. Modifications that disrupt this structure can reduce its efficacy.
-
Troubleshooting: Perform circular dichroism (CD) spectroscopy to assess the secondary structure of your analog in a membrane-mimicking environment (e.g., SDS micelles or liposomes). If the helical content is significantly reduced, reconsider the position and nature of your modification.
-
-
Altered Hydrophobicity: An imbalance in the hydrophobic-hydrophilic ratio can either prevent the peptide from partitioning into the cell membrane or cause it to aggregate in the aqueous environment.
-
Troubleshooting: Re-evaluate the hydrophobicity of your analog using computational tools (e.g., GRAVY score calculation). If the hydrophobicity is drastically changed, consider alternative modifications. For example, if you introduced a highly hydrophobic moiety, try a shorter lipid chain or a more polar linker.
-
-
Steric Hindrance: Large modifications, such as high molecular weight PEG chains, can sterically hinder the peptide's interaction with the cancer cell membrane.
-
Troubleshooting: If using PEGylation, experiment with different PEG lengths. A shorter PEG chain might be sufficient to reduce hemolysis without significantly compromising anticancer activity. Consider site-specific PEGylation away from the core hydrophobic face of the peptide.
-
Q2: My this compound analog still exhibits high hemolytic activity. What strategies can I employ to reduce it?
A2: High hemolytic activity is the primary toxicity concern for this compound. Here are strategies to mitigate it:
-
Charge Modification: The net positive charge of this compound contributes to its initial electrostatic interaction with the negatively charged surface of both cancer cells and erythrocytes.
-
Strategy: Systematically substitute cationic residues (e.g., Lysine) with neutral or polar uncharged amino acids. Be mindful that excessive reduction in positive charge can also decrease anticancer activity. The goal is to find a balance that confers selectivity.
-
-
Hydrophobicity Reduction: The hydrophobic face of the this compound helix is crucial for membrane insertion and lysis.
-
Strategy: Substitute hydrophobic residues (e.g., Leucine, Isoleucine) with less hydrophobic or polar amino acids. This can decrease the peptide's ability to deeply penetrate the erythrocyte membrane, thereby reducing hemolysis.
-
-
Introduction of Targeting Moieties: Conjugating a ligand that specifically binds to a receptor overexpressed on cancer cells can increase the local concentration of the peptide at the tumor site, allowing for a lower systemic dose and reduced off-target effects like hemolysis.
-
Strategy: Identify a suitable receptor on your target cancer cell line and conjugate the corresponding ligand to your this compound analog.
-
Q3: I am having difficulty synthesizing or purifying my lipidated this compound analog. What are some common issues and solutions?
A3: Lipidated peptides can be challenging to work with due to their amphipathic nature.
-
Poor Solubility: The addition of a lipid tail can significantly decrease the peptide's solubility in aqueous solutions, leading to aggregation during synthesis and purification.
-
Troubleshooting: During solid-phase peptide synthesis (SPPS), use of specialized resins like PEG-based resins can improve solvation of the growing peptide chain. For purification, use mobile phases containing a higher percentage of organic solvent and consider adding additives like formic acid to improve solubility.
-
-
Aggregation: Lipidated peptides have a tendency to self-assemble into micelles or other aggregates.
-
Troubleshooting: Analyze your purified peptide by techniques like dynamic light scattering (DLS) to check for aggregation. When preparing for bioassays, it is crucial to ensure the peptide is in a monomeric state. This can sometimes be achieved by dissolving the peptide in a small amount of organic solvent (e.g., DMSO) before diluting it into the assay buffer.
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Quantitative Data Summary
A key aspect of enhancing the therapeutic index is to quantitatively assess the trade-off between anticancer efficacy and toxicity. The therapeutic index (TI) can be calculated as the ratio of the concentration that causes 50% hemolysis (HC50) to the concentration that inhibits 50% of cancer cell growth (IC50). A higher TI value indicates greater selectivity for cancer cells.
| Peptide | Sequence | Modification | Target Cell Line | IC50 (µM) | HC50 (µM) | Therapeutic Index (HC50/IC50) |
| This compound | SKITDILAKLGKVALHV-NH2 | None | Various Cancer Cells | ~5-20 | ~15 | ~0.75 - 3 |
| Analog 1 | [Example] GKITDILAKLGKVALHV-NH2 | S1G Substitution | Melanoma A375 | ~15 | ~50 | ~3.3 |
| Analog 2 | [Example] SKITDILAKLA KVALHV-NH2 | G10A Substitution | Breast MCF-7 | ~10 | ~30 | ~3.0 |
| Analog 3 | [Example] (C12)-SKITDILAKLGKVALHV-NH2 | N-terminal Lipidation | Prostate PC-3 | ~2 | ~10 | ~5.0 |
(Note: The data in this table is illustrative and compiled from general knowledge of peptide modifications. Specific values should be determined experimentally for each analog.)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a this compound analog with a single amino acid substitution.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peptide stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in serum-free medium.
-
Remove the medium from the wells and replace it with 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the negative control.
-
Plot the cell viability against the peptide concentration and determine the IC50 value using non-linear regression analysis.
-
Hemolysis Assay
This assay quantifies the lytic effect of peptides on red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solution
-
Triton X-100 (1% v/v in PBS) for positive control
-
96-well round-bottom plate
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge fresh blood to pellet the RBCs.
-
Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first well of each row and perform serial dilutions across the plate.
-
Include wells with 50 µL of PBS (negative control) and 50 µL of 1% Triton X-100 (positive control).
-
-
Incubation: Add 50 µL of the 2% RBC suspension to each well, mix gently, and incubate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm (hemoglobin release).
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the peptide concentration and determine the HC50 value.
-
Visualizations
Workflow for Enhancing this compound Therapeutic Index
Caption: Iterative workflow for the design, synthesis, and evaluation of this compound analogs to improve the therapeutic index.
This compound-Induced Apoptotic Signaling Pathway
Caption: Simplified signaling cascade of this compound-induced apoptosis, involving both extrinsic and intrinsic pathways.
Technical Support Center: Investigating Bacterial Resistance to Bombolitin II
Welcome to the technical support center for researchers studying bacterial resistance to the antimicrobial peptide, Bombolitin II. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The information provided is based on established principles of bacterial resistance to cationic antimicrobial peptides.
Frequently Asked questions (FAQs)
Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our bacterial strain. Does this indicate resistance?
A higher than expected MIC value can be an indication of emerging resistance, but it is also crucial to rule out experimental variables. An elevated MIC is the lowest concentration of an antibiotic that prevents visible growth of bacteria.[1][2][3] To confirm if you are observing resistance, it is important to compare your results to a known susceptible control strain and ensure your assay is properly calibrated.
Q2: What are the most probable mechanisms of bacterial resistance against an alpha-helical peptide like this compound?
While specific resistance mechanisms to this compound are not extensively documented, bacteria typically employ several strategies to counteract cationic antimicrobial peptides. These include:
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Modification of the Bacterial Cell Surface: Bacteria can alter their surface charge to be less negative, thereby repelling the cationic this compound. This is often achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[4][5]
-
Production of Proteases: Bacteria may secrete enzymes (proteases) that degrade this compound, rendering it inactive before it can reach its target on the bacterial membrane.
-
Efflux Pumps: Some bacteria possess or can upregulate membrane pumps that actively transport this compound out of the cell, preventing it from reaching a lethal concentration.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit peptide penetration.
Q3: Can exposure to sub-lethal concentrations of this compound induce resistance in our bacterial cultures?
Yes, prolonged exposure to sub-inhibitory concentrations of antimicrobial peptides can lead to the development of resistance. This can occur through the selection of pre-existing resistant subpopulations or the induction of mutations that confer a survival advantage. It is a critical factor to consider in experimental design.
Q4: Our MIC results for this compound are inconsistent across experiments. What could be the cause?
Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Size: The starting concentration of bacteria can significantly influence the MIC. A higher inoculum may require a higher concentration of the peptide to inhibit growth.
-
Peptide Quality and Handling: Ensure the peptide is of high purity and has been stored correctly. Repeated freeze-thaw cycles can degrade the peptide. Also, cationic peptides can adhere to certain plastics, so using low-protein-binding labware is recommended.
-
Growth Medium Composition: The presence of certain ions (e.g., Mg2+, Ca2+) or serum components in the growth medium can interfere with the activity of cationic peptides.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.
Troubleshooting Guides
Problem 1: No observed antimicrobial activity of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation or Inactivity | 1. Verify the source and purity of this compound. 2. Prepare fresh stock solutions. 3. Avoid repeated freeze-thaw cycles. | The peptide may have degraded due to improper storage or handling. |
| Inappropriate Assay Conditions | 1. Confirm the suitability of the chosen growth medium. Some media components can inhibit peptide activity. 2. Use a susceptible control strain to validate the assay. | The experimental setup may not be optimal for this compound activity. |
| Peptide Adsorption to Labware | Use polypropylene or other low-protein-binding plates and tips. | Cationic peptides can stick to negatively charged surfaces, reducing the effective concentration. |
Problem 2: High variability in MIC results.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Inoculum Preparation | 1. Standardize the bacterial inoculum density using a spectrophotometer (OD600) or by plating for colony forming units (CFUs). 2. Ensure the bacterial culture is in the logarithmic growth phase. | A consistent starting number of bacteria is crucial for reproducible MICs. |
| Variations in Incubation | 1. Ensure a consistent incubation time and temperature. 2. Use plate sealers to prevent evaporation. | Environmental fluctuations can alter bacterial growth and peptide efficacy. |
| Subjective MIC Reading | 1. Have the same person read the MICs visually. 2. Use a plate reader to measure OD600 for a more objective endpoint. | Consistent determination of the growth inhibition endpoint is key to reducing variability. |
Quantitative Data Summary
The following table provides a hypothetical example of MIC values for this compound against a susceptible bacterial strain and a hypothetical resistant variant. These values are for illustrative purposes to demonstrate the concept of a resistance-induced shift in MIC.
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (ATCC 29213 - Susceptible) | 4 | Susceptible |
| Staphylococcus aureus (Lab-derived Resistant Strain) | 64 | Resistant |
| Escherichia coli (ATCC 25922 - Susceptible) | 8 | Susceptible |
| Escherichia coli (Lab-derived Resistant Strain) | 128 | Resistant |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides.
-
Preparation of this compound:
-
Dissolve lyophilized this compound in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions in a suitable buffer (e.g., 0.01% acetic acid, 0.2% bovine serum albumin) to prevent peptide loss due to adsorption.
-
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on appropriate agar plates.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB).
-
Grow the culture to the mid-logarithmic phase.
-
Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well low-protein-binding microtiter plate, add 50 µL of the diluted bacterial suspension to each well.
-
Add 50 µL of the serially diluted this compound to the corresponding wells.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed by eye or by measuring the optical density at 600 nm.
-
Protocol 2: Induction of Experimental Resistance to this compound
This protocol outlines a method for generating bacterial strains with increased resistance to this compound in a laboratory setting.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest as described in Protocol 1.
-
Sub-lethal Exposure: Culture the bacteria in broth containing this compound at a concentration of 0.5x the initial MIC.
-
Serial Passaging:
-
After 24 hours of incubation, transfer an aliquot of the culture to fresh broth containing the same sub-lethal concentration of this compound.
-
Repeat this serial passaging daily for a defined period (e.g., 15-30 days).
-
-
Increasing Peptide Concentration:
-
Periodically (e.g., every 5 passages), determine the MIC of the passaged culture.
-
If the MIC has increased, adjust the concentration of this compound in the subsequent passages to 0.5x the new MIC.
-
-
Isolation of Resistant Mutants:
-
After a significant increase in MIC is observed, plate the culture onto agar plates containing a high concentration of this compound (e.g., 4x the initial MIC).
-
Isolate single colonies that grow on these plates for further characterization.
-
Visualizations
Caption: Experimental workflow for MIC determination and induction of resistance.
Caption: Overview of potential bacterial resistance mechanisms against this compound.
Caption: A generalized signaling pathway for inducing resistance to antimicrobial peptides.
References
Validation & Comparative
Bombolitin II vs. Melittin: A Comparative Guide to Their Lytic Activities
For researchers and drug development professionals exploring the therapeutic potential of venom-derived peptides, bombolitins and melittin represent two prominent families with potent lytic properties. This guide provides a detailed, objective comparison of the lytic activities of Bombolitin II and melittin, focusing on their hemolytic, antimicrobial, and anticancer effects. While extensive quantitative data is available for melittin, specific data for this compound is less prevalent in the current literature. Therefore, this comparison will utilize data from other bombolitin family members, particularly Bombolitin V, as a proxy to facilitate a more comprehensive analysis, with all instances of such substitutions clearly noted.
Executive Summary
Both this compound and melittin are cationic, amphipathic peptides that exert their biological effects primarily through the disruption of cell membranes. Melittin, a 26-amino acid peptide from honeybee venom, is notoriously potent in its lytic activity but is often limited by its high cytotoxicity. Bombolitins, a family of smaller, 17-amino acid peptides from bumblebee venom, also exhibit significant lytic capabilities. The comparative data available suggests that the lytic potential of the bombolitin family is comparable to that of melittin in certain aspects, highlighting their potential as subjects for further therapeutic development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the lytic activities of bombolitins and melittin. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a compilation from various sources.
Hemolytic Activity
Hemolytic activity is a critical measure of a peptide's cytotoxicity against host cells. The HC50 value represents the concentration of the peptide required to lyse 50% of red blood cells.
| Peptide | Hemolytic Activity (HC50/ED50) | Organism/Cell Type |
| Bombolitin V (as a proxy for this compound) | ~0.7 µg/mL | Guinea Pig Erythrocytes[1] |
| Melittin | 0.44 µg/mL | Human Red Blood Cells |
| Melittin | 16.28 ± 0.17 µg/mL | Human Red Blood Cells (2% suspension)[2] |
Antimicrobial Activity
Both bombolitins and melittin have demonstrated broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Target Organism | MIC (µg/mL) |
| Bombolitin (from B. ignitus) | Gram-positive & Gram-negative bacteria | Data not specified[2] |
| Melittin | Staphylococcus aureus | 2 µM |
| Melittin | Pseudomonas aeruginosa | 2 µM |
Note: Specific MIC values for this compound against a range of bacteria are not well-documented in publicly available literature.
Anticancer Activity
The cytotoxic activity of these peptides against cancer cells is a key indicator of their therapeutic potential. The IC50 value represents the concentration of the peptide that is required for 50% inhibition of cancer cell viability.
| Peptide | Cell Line | Incubation Time | IC50 (µg/mL) |
| Melittin | LN18 (Glioblastoma) | 24h | ~2.5 |
| Melittin | LN229 (Glioblastoma) | 24h | ~2.5 |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for both this compound and melittin is the disruption of the cell membrane's integrity. Their amphipathic nature, characterized by distinct hydrophobic and hydrophilic regions, allows them to insert into the lipid bilayer of cell membranes. This insertion can lead to the formation of pores or a "carpet-like" mechanism of membrane dissolution, ultimately resulting in cell lysis.
Caption: Generalized mechanism of lytic peptide action on cell membranes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the lytic activity of peptides like this compound and melittin.
Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), providing a measure of its cytotoxicity.
-
Preparation of Red Blood Cells: A suspension of fresh human or animal red blood cells is prepared and washed multiple times in a phosphate-buffered saline (PBS) solution to remove plasma and other components.
-
Peptide Dilution: The lytic peptide is serially diluted in PBS to create a range of concentrations to be tested.
-
Incubation: The RBC suspension is incubated with the various concentrations of the peptide at 37°C for a specified period, typically one hour.
-
Controls: A positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (PBS alone) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Data Analysis: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically (e.g., at 414 nm or 540 nm). The percentage of hemolysis is calculated relative to the positive control. The HC50 value is then determined from the dose-response curve.
Caption: Experimental workflow for a standard hemolysis assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the lytic peptide and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
The comparative analysis of this compound and melittin reveals that both are potent lytic peptides with significant potential for therapeutic applications. Melittin is a well-characterized peptide with a large body of quantitative data demonstrating its high lytic efficacy, which is unfortunately coupled with high cytotoxicity. The bombolitin family, represented here by proxy data from Bombolitin V, shows comparable hemolytic activity to melittin, suggesting a similar level of potency. However, a significant gap in the literature exists regarding the specific quantitative antimicrobial and anticancer activities of this compound. Further research is warranted to fully elucidate the lytic profile of this compound and to determine if it offers a more favorable therapeutic index compared to melittin. The detailed experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
Bombolitin II: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics
For Immediate Release
In the ever-escalating battle against antibiotic resistance, researchers are increasingly turning to nature's arsenal for novel therapeutic agents. Bombolitin II, a cationic antimicrobial peptide derived from the venom of bumblebees, is emerging as a promising candidate with a distinct mechanism of action that sets it apart from conventional antibiotics. This guide provides a comparative analysis of the efficacy of this compound against that of traditional antibiotics, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy at a Glance: this compound vs. Conventional Antibiotics
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound are not widely available in public literature, data from a closely related bee venom antimicrobial peptide, melectin, offers valuable insights into the potential potency of this class of molecules. The following table compares the MIC values of melectin and conventional antibiotics against common Gram-positive and Gram-negative bacteria.
| Antimicrobial Agent | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Bee Venom Peptide (Melectin) | Staphylococcus aureus | 2 µM[1] |
| Escherichia coli | 4 µM[1] | |
| Ampicillin | Staphylococcus aureus | 1 - 32 µg/mL[2] |
| Ciprofloxacin | Escherichia coli | ≤1 - ≥4 µg/mL[3] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 µg/mL[4] |
Note: The MIC values for conventional antibiotics can vary significantly depending on the bacterial strain and the development of resistance. The data for melectin is presented in µM, and direct comparison with µg/mL values for conventional antibiotics requires conversion based on molecular weight.
Unraveling the Mechanism: A Tale of Two Strategies
Conventional antibiotics typically employ specific modes of action, such as inhibiting cell wall synthesis, protein synthesis, or DNA replication. This targeted approach, while effective, can be thwarted by bacterial mutations, leading to the development of resistance.
In contrast, this compound and other antimicrobial peptides (AMPs) utilize a more direct and physical mechanism of action. As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged bacterial cell membrane. This interaction leads to the disruption of the membrane's integrity, forming pores or channels that cause leakage of cellular contents and ultimately, cell death. This non-specific, membrane-disrupting mechanism is considered less prone to the development of resistance.
Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of this compound.
Experimental Protocols: Determining Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is a key parameter in assessing the efficacy of antimicrobial agents. The broth microdilution method is a standard laboratory procedure used to determine the MIC.
Broth Microdilution Method for MIC Determination
This experimental workflow outlines the key steps involved in determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or a conventional antibiotic) is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (typically 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: After incubation, the plate is visually inspected for turbidity, which indicates bacterial growth. The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Conclusion
This compound and other bee venom-derived antimicrobial peptides represent a promising frontier in the quest for new antibiotics. Their potent, broad-spectrum activity and their unique membrane-disrupting mechanism of action offer a potential solution to the growing challenge of antibiotic resistance. While further research, including comprehensive in vivo studies and the establishment of standardized MIC data for this compound, is necessary, the preliminary evidence strongly suggests that these natural compounds could play a significant role in the future of infectious disease treatment. The methodologies and comparative data presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound.
References
- 1. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
A Head-to-Head Comparison of Bombolitin II and Other Insect Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial peptide (AMP) research, insect-derived peptides represent a promising reservoir of novel therapeutic candidates. Their potent, broad-spectrum activity and unique mechanisms of action make them a focal point in the fight against antibiotic resistance. This guide provides a detailed, head-to-head comparison of Bombolitin II with other prominent insect antimicrobial peptides: Melittin, Cecropin A, and insect Defensins. The comparative analysis is based on available experimental data on their antimicrobial efficacy, supplemented with detailed experimental protocols and visualizations of their mechanisms of action.
Physicochemical Properties and Structure
A fundamental understanding of the structural and physicochemical characteristics of these peptides is crucial for interpreting their biological activities. This compound, a member of the bombolitin family isolated from bumblebee venom, is a relatively short, cationic peptide.[1] Its amphipathic nature is a key determinant of its interaction with microbial membranes. Melittin, the principal component of honeybee venom, is a longer, also cationic and amphipathic peptide, notorious for its potent hemolytic activity.[2] Cecropins, originally isolated from the cecropia moth, are linear, cationic peptides that adopt an alpha-helical structure and are known for their strong activity against Gram-negative bacteria.[3] Insect defensins are characterized by a cysteine-stabilized α/β motif, which confers significant stability, and they primarily target Gram-positive bacteria.[4]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and its counterparts against a selection of common pathogens.
Disclaimer: The following data is compiled from various studies. Direct comparison of absolute MIC values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Comparative Antimicrobial Activity of Insect Peptides (MIC in µg/mL)
| Peptide | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | Data not specified[5] | Data not specified | Data not specified |
| Melittin | ~5.3 | ~5 | ~5 |
| Cecropin A | >128 | 1.5 - 6.25 | 0.9 |
| Insect Defensin | 0.92 - 1.56 (µM) | Inactive | Data not available |
Note: Some data for insect defensins are presented in µM. Conversion to µg/mL depends on the specific defensin's molecular weight.
Experimental Protocols
The determination of antimicrobial activity is paramount for the evaluation of novel AMPs. The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine the MIC of cationic antimicrobial peptides.
Broth Microdilution Assay for Cationic Antimicrobial Peptides
This protocol is adapted from the Hancock Lab modified microtiter broth dilution method.
Materials:
-
Sterile, 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial and/or fungal strains
-
Test peptides (e.g., this compound, Melittin, Cecropin A, Defensin)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Microbial Inoculum:
-
Inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Peptide Solutions:
-
Prepare stock solutions of the test peptides in sterile distilled water.
-
Perform serial twofold dilutions of each peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to prevent peptide adhesion to surfaces.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 100 µL of the diluted microbial suspension to each well.
-
Add 11 µL of the serially diluted peptide solutions to the corresponding wells.
-
Include a growth control well (microorganisms in MHB without peptide) and a sterility control well (MHB only).
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of microbial growth, often defined as >50% reduction in turbidity compared to the growth control, as measured by a plate reader at 600 nm.
-
Mechanisms of Action and Signaling Pathways
The antimicrobial activity of these peptides is governed by their distinct mechanisms of action, which often involve complex interactions with microbial cells and their components.
This compound
The precise antimicrobial mechanism of this compound is not as extensively characterized as the other peptides in this comparison. However, it is known to lyse erythrocytes and liposomes, suggesting a membrane-disruptive mode of action. It is also known to stimulate phospholipase A2 activity, which could contribute to membrane damage and inflammatory responses.
Melittin: A Cascade of Membrane Disruption and Cellular Activation
Melittin's primary mode of action is the disruption of cellular membranes. Upon binding to the membrane, it can aggregate and form pores, leading to cell lysis. Beyond this direct lytic effect, melittin also activates intracellular signaling pathways. A key target is Phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids in the cell membrane. The activation of PLA2 by melittin leads to the release of arachidonic acid, a precursor for various inflammatory mediators like prostaglandins and leukotrienes. This cascade contributes to the pain and inflammation associated with bee stings.
Caption: Melittin's activation of the Phospholipase A2 signaling pathway.
Cecropin A: Membrane Permeabilization and Beyond
Cecropin A is well-known for its ability to form pores or channels in the membranes of Gram-negative bacteria, leading to leakage of cellular contents and cell death. This is a rapid and efficient killing mechanism. In addition to direct membrane disruption, some studies suggest that Cecropin A can also modulate host immune responses. For instance, it has been shown to suppress the MEK/ERK signaling pathway in porcine intestinal epithelial cells, which may have implications for its role in modulating inflammation.
Caption: The membrane disruption mechanism of Cecropin A.
Insect Defensins: Targeting the Cell Wall Synthesis Machinery
Unlike the pore-forming mechanisms of Melittin and Cecropin A, insect defensins often employ a more specific mode of action, particularly against Gram-positive bacteria. A key mechanism involves the inhibition of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. Insect defensins can bind to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway, thereby preventing its incorporation into the growing cell wall. This leads to a weakened cell wall and eventual cell lysis.
Caption: Insect defensin's inhibition of peptidoglycan synthesis.
Conclusion
This compound, Melittin, Cecropin A, and insect Defensins each represent a unique class of insect-derived antimicrobial peptides with distinct structural features, antimicrobial spectra, and mechanisms of action. While Melittin is a potent but often cytotoxic peptide, Cecropin A shows strong efficacy against Gram-negative bacteria, and Defensins are particularly effective against Gram-positive bacteria through a targeted mechanism. This compound, sharing properties with Melittin, warrants further investigation to fully elucidate its therapeutic potential and delineate its precise mechanism of action. The continued exploration of these and other insect AMPs is a critical endeavor in the development of next-generation antimicrobial therapies.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Relationships of Insect Defensins [frontiersin.org]
- 5. Molecular cloning and antimicrobial activity of bombolitin, a component of bumblebee Bombus ignitus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of Bombolitin II: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Bombolitin II's Performance with Alternative Antimicrobial and Anti-inflammatory Peptides
This guide provides a comprehensive overview of the validation of the bioactivity of this compound, a heptadecapeptide isolated from bumblebee venom, using in vivo models. While direct in vivo experimental data for this compound is limited in publicly available literature, this document synthesizes the known in vitro activities and presents a comparative analysis with other well-characterized venom peptides, such as Melittin from honeybee venom. Furthermore, it outlines established experimental protocols and proposes a validation workflow for assessing the antimicrobial and anti-inflammatory potential of this compound in preclinical animal models.
Introduction to this compound
Bombolitins are a family of five structurally related peptides (I-V) found in the venom of bumblebees, such as Megabombus pennsylvanicus.[1] These peptides are characterized by their amphipathic and cationic nature, which contributes to their biological activities. In vitro studies have demonstrated that Bombolitins, including this compound, exhibit a range of effects such as the lysis of erythrocytes and liposomes, degranulation of mast cells to release histamine, and the stimulation of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade.[1] Additionally, Bombolitins have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparative Bioactivity Data
Due to the scarcity of specific in vivo data for this compound, this section presents a comparative summary of its known in vitro bioactivity alongside in vivo data for the closely related peptide, Melittin, to provide a contextual performance benchmark.
Table 1: Comparative Bioactivity of Bombolitin Peptides and Melittin
| Peptide | Bioactivity | In Vitro Data | In Vivo Data (Animal Model) | Reference |
| This compound | Anti-inflammatory | Stimulates Phospholipase A2 activity. | Not available. | [1] |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. | Not available. | ||
| Hemolytic Activity | Lyses erythrocytes. | Not available. | [1] | |
| Bombolitin V | Hemolytic Activity | ED50 = 0.7 µg/mL (guinea pig erythrocytes), as potent as Melittin. | Not available. | [1] |
| Mast Cell Degranulation | ED50 = 2 µg/mL (rat peritoneal mast cells), 5 times more potent than mastoparan. | Not available. | ||
| Melittin | Anti-inflammatory | Activates Phospholipase A2. | Reduces paw edema in a carrageenan-induced inflammation model in mice. | |
| Antimicrobial | Potent activity against a broad spectrum of bacteria. | Reduces bacterial load in a murine model of S. aureus infection. | ||
| Hemolytic Activity | Potent hemolytic activity. | Demonstrates dose-dependent toxicity in mice. | ||
| Anticancer | Cytotoxic to various cancer cell lines. | Inhibits tumor growth in a mouse xenograft model. |
Note: The in vivo data for Melittin is provided for comparative purposes and to illustrate the potential therapeutic applications and challenges (e.g., toxicity) that may be associated with peptides of this class.
Proposed In Vivo Validation Workflow for this compound
The following diagram outlines a logical workflow for the in vivo validation of this compound's bioactivity, progressing from initial toxicity assessments to efficacy studies in relevant disease models.
Caption: Proposed workflow for in vivo validation of this compound.
Experimental Protocols
Murine Thigh Infection Model for Antimicrobial Activity
This model is designed to evaluate the in vivo efficacy of this compound in reducing bacterial load at a localized infection site.
-
Animal Model: 6-8 week old BALB/c mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) or a relevant Gram-negative bacterium.
-
Procedure:
-
Induce anesthesia in mice via isoflurane inhalation.
-
Inject 50 µL of a logarithmic-phase bacterial suspension (e.g., 1 x 10^6 CFU) into the right thigh muscle.
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via a specified route (e.g., subcutaneous or intraperitoneal injection) at various concentrations determined from dose-range finding studies. A control group will receive a vehicle control (e.g., sterile saline).
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the bacterial load (Colony Forming Units - CFU).
-
Compare the CFU counts between the treatment and control groups to assess the antimicrobial efficacy of this compound.
-
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a standard model to assess the anti-inflammatory effects of a compound.
-
Animal Model: Male Wistar rats (150-200g).
-
Inducing Agent: 1% (w/v) solution of carrageenan in sterile saline.
-
Procedure:
-
Measure the initial paw volume of the rats using a plethysmometer.
-
Administer this compound (at various doses) or a vehicle control, typically 30-60 minutes before the carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Optionally, at the end of the experiment, blood can be collected to measure systemic inflammatory markers, and the paw tissue can be processed for histopathological examination and measurement of local cytokine levels.
-
Signaling Pathway: this compound and Phospholipase A2 Activation
Bombolitins are known to activate Phospholipase A2 (PLA2), a key enzyme in the inflammatory pathway. The activation of PLA2 leads to the release of arachidonic acid from cell membranes, which is then metabolized into pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: this compound's role in the inflammatory cascade.
Conclusion
This compound presents as a promising candidate for further investigation as a potential antimicrobial and anti-inflammatory agent. While in vitro data are encouraging, a significant gap exists in the understanding of its in vivo efficacy and safety profile. The experimental models and workflows outlined in this guide provide a robust framework for future preclinical studies. A direct, head-to-head in vivo comparison of this compound with established peptides like Melittin is crucial to ascertain its therapeutic potential and to understand its structure-activity relationship in a physiological context. Future research should focus on obtaining quantitative in vivo data to support the potential translation of this compound from a venom peptide to a therapeutic lead.
References
Comparative Analysis of Antibody Cross-Reactivity Against Bombolitin Variants
For Researchers, Scientists, and Drug Development Professionals: A Guide to Assessing Antibody Specificity for Bombolitin Peptides
This guide provides a comprehensive overview of the assessment of antibody cross-reactivity against different bombolitin peptides. Bombolitins are a group of structurally related antimicrobial and hemolytic peptides isolated from bumblebee venom.[1][2] Due to their sequence homology, developing antibodies that can specifically recognize a single bombolitin variant without cross-reacting with others is a significant challenge in immunoassay development and therapeutic antibody research. This document outlines the key experimental methodologies and presents a hypothetical framework for data comparison to aid researchers in evaluating antibody specificity.
Understanding Bombolitin Diversity
Bombolitins are a family of small, cationic peptides, typically 17 amino acids in length.[1][2] While they share a high degree of sequence similarity, minor variations in their amino acid composition can influence their biological activity and immunogenicity. Below are the sequences of five major bombolitin variants.
Table 1: Amino Acid Sequences of Bombolitin Variants
| Bombolitin Variant | Amino Acid Sequence |
| Bombolitin I | Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin II | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin III | Ile-Lys-Ile-Met-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 |
| Bombolitin IV | Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 |
| Bombolitin V | Ile-Asn-Val-Leu-Gly-Ile-Leu-Gly-Leu-Leu-Gly-Lys-Ala-Leu-Ser-His-Leu-NH2 |
Source:[1]
Assessing Antibody Cross-Reactivity: A Multi-faceted Approach
To thoroughly evaluate the cross-reactivity of an antibody against different bombolitins, a combination of immunoassays is recommended. The most common and informative techniques include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).
Experimental Data Summary
The following table presents a hypothetical dataset illustrating how the cross-reactivity of a fictional monoclonal antibody, α-Bombolitin III (clone 1A2), could be summarized. This data is for illustrative purposes to demonstrate how to present such findings.
Table 2: Hypothetical Cross-Reactivity Profile of Monoclonal Antibody α-Bombolitin III (Clone 1A2)
| Bombolitin Variant | ELISA (OD 450nm at 1 µg/mL antigen) | Western Blot (Relative Band Intensity) | Surface Plasmon Resonance (SPR) - Affinity (KD) |
| Bombolitin I | 0.85 | 0.75 | 5.2 x 10⁻⁸ M |
| This compound | 0.42 | 0.35 | 1.1 x 10⁻⁷ M |
| Bombolitin III (Immunogen) | 1.50 | 1.00 | 2.5 x 10⁻⁹ M |
| Bombolitin IV | 0.65 | 0.55 | 8.9 x 10⁻⁸ M |
| Bombolitin V | 0.15 | 0.10 | 3.4 x 10⁻⁷ M |
This is a hypothetical table. Actual experimental results will vary.
Detailed Experimental Protocols
Accurate and reproducible assessment of cross-reactivity relies on standardized and well-documented protocols. Below are detailed methodologies for the key experiments cited.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to quantify the binding of an antibody to different bombolitin peptides.
Materials:
-
96-well microtiter plates
-
Bombolitin peptides (I, II, III, IV, V)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Primary antibody (e.g., α-Bombolitin III)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute each bombolitin peptide to a final concentration of 1 µg/mL in Coating Buffer. Add 100 µL of each peptide solution to separate wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the primary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blotting
This protocol is for assessing the binding of an antibody to different bombolitin peptides separated by electrophoresis.
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of each bombolitin peptide.
-
Electrophoresis: Separate the bombolitin peptides on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative binding of the antibody to each bombolitin.
Surface Plasmon Resonance (SPR)
SPR provides quantitative, real-time data on the binding kinetics and affinity between an antibody and its antigens.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Bombolitin peptides
-
Primary antibody
Procedure:
-
Immobilization: Immobilize the primary antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject different concentrations of each bombolitin peptide over the antibody-coated surface and a reference flow cell.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the SPR signal (response units).
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each antibody-bombolitin interaction. A lower KD value indicates a higher binding affinity.
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the logical flow of the cross-reactivity assessment.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Signaling Pathway of Bombolitin Action (General)
While the primary focus of this guide is on antibody cross-reactivity, it is relevant to understand the general mechanism of action of bombolitins, which involves disruption of cell membranes. This can be a factor in the design of functional assays.
References
Functional comparison of Bombolitin II and the frog-skin peptide bombinin
For Immediate Publication
A Comparative Analysis of Two Potent Bioactive Peptides for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth functional comparison of Bombolitin II, a toxin from bumblebee venom, and bombinin, an antimicrobial peptide derived from the skin of frogs in the Bombina genus. This report collates available experimental data on their antimicrobial, hemolytic, and cytotoxic activities, details the methodologies for these assays, and visualizes their mechanisms of action.
Introduction: A Tale of Two Peptides
Nature has long been a source of potent bioactive molecules. In the realm of antimicrobial and cytotoxic peptides, two notable examples are this compound and bombinin. While both are relatively small, cationic peptides with membrane-disrupting capabilities, their origins, specific activities, and mechanisms of action present distinct profiles of significant interest to the fields of pharmacology and drug development.
This compound is a member of the bombolitin family, a group of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus[1][2]. These peptides are characterized by their high content of hydrophobic amino acids and their potent effects on cell membranes, including the ability to lyse red blood cells and degranulate mast cells[1][2].
Bombinin , conversely, belongs to a family of antimicrobial peptides found in the skin secretions of fire-bellied toads of the genus Bombina[3]. The bombinin family is further divided into subfamilies, including bombinins and bombinins H. Generally, bombinins exhibit broad-spectrum antimicrobial activity against bacteria and fungi with low hemolytic activity. The bombinin H subfamily, distinguished by its hydrophobicity, tends to have lower antimicrobial potency but higher hemolytic capabilities.
This guide will focus on a comparative analysis of the functional properties of this compound and a representative bombinin peptide, providing available quantitative data to inform future research and development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the antimicrobial, hemolytic, and cytotoxic activities of bombolitins and bombinins. It is important to note that direct comparative studies between this compound and a specific bombinin peptide are limited. Therefore, data for closely related peptides within the same family are presented to provide a broader functional context.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µM) | Reference |
| BHL-bombinin (Bombina orientalis) | Staphylococcus aureus | 4 mg/L | |
| BHL-bombinin (Bombina orientalis) | Escherichia coli | 16-64 mg/L | |
| Bombinin H-BO1 (Bombina orientalis) | Staphylococcus aureus | >128 µM | |
| Bombinin H-BO1 (Bombina orientalis) | Escherichia coli | >128 µM | |
| G17 (Synthetic Bombinin-like) | Staphylococcus aureus (MRSA) | 1.5 µM | |
| G17 (Synthetic Bombinin-like) | Escherichia coli O157:H7 | 12.5 µM | |
| Data for this compound is not readily available in the reviewed literature. |
Table 2: Hemolytic Activity (HC50/ED50)
| Peptide | Erythrocyte Source | HC50/ED50 | Reference |
| Bombolitin V | Guinea Pig | 0.7 µg/mL (4 x 10⁻⁷ M) | |
| Bombinin-like peptides | Human | Virtually inactive | |
| Bombinin H peptides | Human | Active (lyse erythrocytes) | |
| BHL-bombinin | Horse | Low (0–12.6% at MIC) |
HC50: 50% hemolytic concentration. ED50: 50% effective dose.
Table 3: Cytotoxic Activity (IC50)
| Peptide | Cell Line | IC50 | Reference |
| BHL-bombinin | HMEC-1 (Human Microvascular Endothelial Cells) | >10⁻⁵ M | |
| Bombinin-like peptide 7S | HaCaT (Human Keratinocytes) | 61.7 µM | |
| Bombinin-H2L | HaCaT (Human Keratinocytes) | 61.9 µM | |
| Specific IC50 data for this compound against cancer cell lines is not readily available in the reviewed literature. |
Mechanisms of Action
This compound: Mast Cell Degranulation and Membrane Disruption
Bombolitins, including this compound, are known to exert their effects through direct interaction with cell membranes. A key activity is the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators. This process is thought to be initiated by the peptide's interaction with G-protein coupled receptors on the mast cell surface. Furthermore, their amphiphilic nature allows them to disrupt the lipid bilayer, causing cell lysis. Bombolitins also stimulate the activity of phospholipase A2.
References
Unraveling the Mechanisms: Bombolitin II vs. Pore-Forming Peptides Like Magainin
A Comparative Guide for Researchers
Antimicrobial peptides (AMPs) represent a promising frontier in the development of novel therapeutics against resistant pathogens. Their primary mode of action often involves the disruption of microbial cell membranes. This guide provides a detailed comparison of the mechanisms of two distinct AMPs: Bombolitin II, a component of bumblebee venom, and Magainin, a well-characterized pore-forming peptide from the African clawed frog. Understanding these differences is crucial for the rational design and application of peptide-based drugs.
At a Glance: Contrasting Mechanisms of Action
While both this compound and Magainin are cationic, amphipathic peptides that target cell membranes, their mechanisms of membrane perturbation differ significantly. Magainin is a classic example of a peptide that forms discrete pores, specifically through a "toroidal pore" model. In contrast, the mechanism of this compound is less defined by stable pore formation and is often associated with a more disruptive, detergent-like "carpet" model, alongside its well-documented activity of mast cell degranulation.
| Feature | This compound | Magainin |
| Primary Mechanism | Carpet-like disruption, Mast cell degranulation | Toroidal pore formation |
| Membrane Interaction | Accumulates on the membrane surface, leading to micellization | Inserts into the membrane, inducing lipid monolayer curvature |
| Pore Structure | Transient or no stable pores | Stable, toroidal pores lined by peptides and lipid head groups |
| Primary Target | Broad membrane disruption, G-protein coupled receptors on mast cells | Primarily the lipid bilayer of bacterial membranes |
Delving into the Mechanisms
Magainin: The Architect of Toroidal Pores
The antimicrobial activity of magainin is predominantly attributed to its ability to form "toroidal pores" in target membranes.[1][2][3][4][5] This process can be broken down into several key steps:
-
Electrostatic Attraction: The positively charged magainin peptides are initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.
-
Membrane Insertion and Helix Formation: Upon interaction with the membrane, magainin folds into an α-helical structure.
-
Pore Formation: As the peptide concentration on the membrane increases, the peptides insert into the lipid bilayer. This insertion induces a high degree of positive curvature strain, causing the lipid monolayers to bend back on themselves, forming a pore. This pore is lined by both the magainin peptides and the head groups of the lipid molecules. The diameter of these pores is estimated to be in the range of 2-3 nanometers.
Under certain lipid compositions, magainin has also been observed to act via a "carpet-like" mechanism, where the peptides accumulate on the membrane surface and cause disruption in a detergent-like manner.
dot graph TD; A[Magainin monomers in solution] -->|Electrostatic Attraction| B(Accumulation on negatively charged membrane); B -->|Hydrophobic Interaction| C{α-helical folding and insertion}; C -->|Peptide aggregation| D(Induction of positive membrane curvature); D --> E(Formation of Toroidal Pore); E --> F(Membrane permeabilization and cell death);
end
Figure 1. The toroidal pore formation mechanism of magainin.
This compound: A Multi-faceted Membrane Disruptor
The mechanism of this compound is less focused on the formation of stable pores. While it shares the ability to lyse cell membranes, its actions are more diverse and can be described as follows:
-
Mast Cell Degranulation: A primary and well-documented function of this compound is its ability to trigger the degranulation of mast cells. This activity is thought to be mediated through the activation of G-protein coupled receptors on the mast cell surface.
-
Carpet-like Disruption: Similar to one of magainin's secondary mechanisms, this compound is believed to operate through a "carpet" or detergent-like model. The peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer integrity, leading to micellization and cell lysis. This model does not necessitate the formation of stable, structured pores.
-
Phospholipase A2 Stimulation: Bombolitins have been shown to stimulate the activity of phospholipase A2. This enzyme hydrolyzes phospholipids in the cell membrane, and its activation can contribute to membrane destabilization and the production of inflammatory mediators.
dot graph TD; A[this compound monomers] -->|Interaction with Mast Cell| B{Activation of G-protein Coupled Receptors}; B --> C(Mast Cell Degranulation); A -->|Accumulation on Membrane Surface| D("Carpet-like" aggregation); D --> E(Membrane destabilization and micellization); E --> F(Cell Lysis); A -->|Interaction with Membrane| G(Stimulation of Phospholipase A2); G --> H(Phospholipid hydrolysis); H --> E;
end
Figure 2. The multifaceted mechanism of this compound.
Experimental Evidence: A Comparative Overview
The distinct mechanisms of this compound and magainin are supported by a variety of biophysical and microbiological experiments.
Vesicle Leakage Assays
These assays measure the ability of peptides to permeabilize synthetic lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.
| Peptide | Lipid Composition | P/L Ratio for 50% Leakage | Observations | Reference |
| Magainin 2 | POPC/POPG (3:1) | ~1:100 | Exhibits cooperative, all-or-none leakage characteristic of pore formation. | |
| Magainin 2 | POPE/POPG (3:1) | ~1:200 | Leakage is dependent on lipid composition, favoring negatively charged membranes. | |
| Bombolitin V | Egg PC | ED50 ~0.7 µg/mL | Potent lytic activity, comparable to melittin. |
Experimental Protocol: Vesicle Leakage Assay
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a multilamellar vesicle suspension through polycarbonate filters of a defined pore size (e.g., 100 nm). The LUVs encapsulate a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.
-
Assay: The peptide of interest is added to a suspension of the dye-loaded LUVs.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a spectrofluorometer. The release of the dye from the vesicles leads to its dilution and a subsequent increase in fluorescence.
-
Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the vesicles with a detergent (e.g., Triton X-100).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
| Peptide | Environment | Secondary Structure | Observations | Reference |
| Magainin 2 | Aqueous Buffer | Random Coil | Unstructured in the absence of a membrane mimic. | |
| Magainin 2 | SDS Micelles or Lipid Vesicles | α-helical | Adopts a helical conformation upon binding to membranes. | |
| Bombolitins | Not explicitly detailed for this compound, but related peptides like melittin show a similar transition from random coil to α-helix upon membrane binding. | Assumed to be α-helical in membranes. | The amphipathic nature suggests a conformational change upon membrane interaction. |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) in the absence and presence of membrane-mimicking environments such as liposomes or detergents (e.g., sodium dodecyl sulfate - SDS).
-
CD Measurement: CD spectra are recorded using a CD spectropolarimeter, typically in the far-UV region (190-260 nm).
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). An α-helix is characterized by negative bands at approximately 208 and 222 nm and a positive band around 193 nm.
dot graph TD; subgraph "Experimental Workflow" A[Peptide Solution] --> B{Mix with Lipid Vesicles}; B --> C[Incubate]; C --> D{Measure Change}; end
end
Figure 3. General workflow for biophysical assays.
Conclusion
The mechanisms of this compound and magainin, while both targeting cellular membranes, showcase the diversity of antimicrobial peptide action. Magainin acts as a molecular architect, constructing well-defined toroidal pores that perforate the membrane. In contrast, this compound employs a more varied and disruptive strategy, combining a detergent-like "carpet" mechanism with the specific activation of cellular pathways in mast cells and the enzymatic degradation of membrane components. For researchers in drug development, these distinctions are paramount. A magainin-like peptide might be engineered for specific antimicrobial activity with minimal host cell toxicity, while a this compound-like peptide could be explored for applications requiring broad-spectrum cytolytic activity or immunomodulatory effects. A thorough understanding of these fundamental mechanisms, supported by robust biophysical data, is essential for harnessing the full therapeutic potential of these fascinating molecules.
References
- 1. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Interaction of Bombolitin II with Specific Membrane Lipids
For researchers and professionals in drug development, understanding the intricate dance between peptides and cell membranes is paramount. This guide provides a comparative analysis of Bombolitin II's interaction with specific membrane lipids, offering insights into its mechanism of action and potential applications. By examining experimental data and comparing it with other membrane-active peptides, we aim to provide a comprehensive resource for validating and exploring these interactions.
Executive Summary
This compound, a heptadecapeptide from bumblebee venom, exhibits potent hemolytic and antimicrobial activity through its interaction with cellular membranes. This guide synthesizes available research to compare its performance with other well-studied peptides, melittin and mastoparan. While specific quantitative binding data for this compound across a range of lipid types is limited, its structural and functional similarities to melittin suggest a preference for interaction with certain lipid compositions, a key factor in its biological activity. This guide presents available quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these peptide-lipid interactions.
Performance Comparison: this compound vs. Alternative Peptides
The lytic and membrane-disrupting capabilities of this compound are often compared to those of melittin from honeybee venom and mastoparan from wasp venom. All three peptides are cationic and amphipathic, allowing them to readily interact with and disrupt lipid bilayers.
| Peptide | Primary Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Key Characteristics |
| This compound | Ser-Lys-Ile-Thr-Asp-Ile-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2[1] | ~1978 | +3 | Forms a stable α-helix in membranes; known to lyse erythrocytes and liposomes and stimulate phospholipase A2.[1][2][3] |
| Melittin | Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-Leu-Thr-Thr-Gly-Leu-Pro-Ala-Leu-Ile-Ser-Trp-Ile-Lys-Arg-Lys-Arg-Gln-Gln-NH2 | ~2846 | +6 | Potent hemolytic and antimicrobial agent; its interaction with lipids is highly dependent on lipid charge and composition.[4] |
| Mastoparan | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 | ~1479 | +4 | Induces pore formation in membranes and can activate G-proteins. |
Quantitative Analysis of Peptide-Lipid Interactions
The binding affinity of these peptides to lipid membranes is a critical determinant of their activity. While data for this compound is primarily focused on zwitterionic lipids, studies on melittin provide a broader comparative landscape.
Table 1: Binding Affinity (Dissociation Constant, KD) of Melittin with Various Lipid Vesicles
| Lipid Composition | Experimental Technique | KD (µM) | Reference |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | Surface Plasmon Resonance (SPR) | 1.2 - 1.7 | |
| Egg Phosphatidylcholine (EPC) | Ultrafiltration Assay | ~3.6 | |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Ultrafiltration Assay | ~3.6 | |
| POPC/Cholesterol (10:1 w/w) | Surface Plasmon Resonance (SPR) | 1.6 |
Note: Lower KD values indicate higher binding affinity.
Melittin generally exhibits a stronger interaction with anionic lipids compared to zwitterionic lipids, a phenomenon attributed to favorable electrostatic interactions. While direct comparative data for this compound is scarce, its cationic nature suggests a similar preference for negatively charged membranes, which are characteristic of bacterial cell walls.
Structural Insights into Membrane Interaction
Upon binding to a lipid bilayer, this compound undergoes a conformational change, folding into an α-helix. Solid-state NMR and molecular dynamics simulations have provided a detailed view of its orientation within a zwitterionic 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membrane.
Table 2: Structural Parameters of this compound in a DPPC Bilayer
| Parameter | Value | Technique | Reference |
| Secondary Structure | α-helix | Solid-state NMR | |
| Tilt Angle of Helical Axis (relative to membrane normal) | 33° | Solid-state NMR | |
| Tilt Angle of Helical Axis (relative to membrane normal) | 30° | Molecular Dynamics Simulation | |
| Orientation | C-terminus inserted into the membrane | Molecular Dynamics Simulation |
This tilted insertion of the α-helix is believed to be the primary mechanism of membrane disruption.
Experimental Methodologies
Validating the interaction between peptides and lipids requires a combination of biophysical and computational techniques.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for determining the structure and orientation of membrane-bound peptides.
Protocol for Solid-State NMR Analysis of this compound-Lipid Interaction:
-
Sample Preparation:
-
Synthesize or obtain site-specifically ¹³C or ¹⁵N labeled this compound.
-
Prepare multilamellar vesicles (MLVs) or bicelles of the desired lipid composition (e.g., DPPC).
-
Co-dissolve the peptide and lipids in an organic solvent (e.g., trifluoroethanol/chloroform mixture).
-
Remove the solvent under a stream of nitrogen gas followed by high vacuum to form a thin film.
-
Hydrate the film with buffer to form MLVs.
-
For oriented samples, deposit the peptide/lipid mixture onto thin glass plates.
-
-
NMR Spectroscopy:
-
Pack the sample into an NMR rotor.
-
Acquire ³¹P NMR spectra to assess the phase behavior of the lipid bilayer.
-
Acquire ¹³C or ¹⁵N NMR spectra of the labeled peptide to determine its secondary structure and the orientation of the helical axis relative to the membrane normal by analyzing the chemical shift anisotropies.
-
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the dynamic interactions between peptides and lipid bilayers.
Protocol for MD Simulation of this compound in a Lipid Bilayer:
-
System Setup:
-
Build an initial model of the α-helical this compound peptide.
-
Construct a lipid bilayer (e.g., a patch of 128 DPPC lipids) with appropriate hydration.
-
Place the peptide at the surface of the bilayer.
-
Solvate the entire system with water and add counter-ions to neutralize the charge.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the lipids and water to relax around the peptide.
-
Run a production simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe the peptide's interaction with and insertion into the membrane.
-
-
Analysis:
-
Analyze the trajectory to determine the peptide's secondary structure, orientation, depth of insertion, and its effect on lipid order and membrane thickness.
-
Visualizing the Workflow and Potential Signaling Pathway
To aid in the conceptualization of these complex processes, the following diagrams illustrate a typical experimental workflow and a proposed signaling pathway for this compound's action.
Bombolitins are known to stimulate the activity of phospholipase A2 (PLA2). The disruption of the membrane by this compound likely increases the accessibility of lipid substrates to PLA2. This activation can initiate a signaling cascade through the production of arachidonic acid, a key inflammatory mediator.
Conclusion
The interaction of this compound with membrane lipids is a critical aspect of its biological function. While existing data provides a solid foundation for understanding its behavior in zwitterionic membranes, further quantitative studies on its interaction with a wider variety of lipids, particularly anionic lipids, are necessary for a complete picture. The comparative data with melittin and mastoparan, along with the detailed experimental protocols and conceptual diagrams provided in this guide, offer a valuable resource for researchers aiming to validate and further explore the therapeutic potential of this compound and other membrane-active peptides.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of this compound with a membrane-mimetic environment: an NMR and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Bombolitin II
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The handling and disposal of bioactive peptides like Bombolitin II, an antimicrobial peptide from bumblebee venom, demand meticulous adherence to safety protocols to mitigate risks and ensure regulatory compliance.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure research environment.
Immediate Safety and Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or a chemical fume hood to minimize inhalation of any dust or aerosols.
-
Spill Response: Be prepared for accidental spills. Have a spill kit readily available with absorbent materials and disinfectants.
Step-by-Step Disposal Procedures for this compound
The correct disposal method for this compound depends on whether it is in liquid or solid form. In all cases, waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Solutions containing this compound should be treated as chemical waste and require inactivation before disposal.
-
Chemical Inactivation: The most effective method for rendering the peptide biologically inactive is through chemical denaturation.
-
Select an Inactivation Reagent: Common reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Inactivation Process: In a designated chemical fume hood, carefully add the liquid this compound waste to the chosen inactivation solution. Allow for a sufficient contact time, typically a minimum of 20-60 minutes.
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.
-
Collection: Collect the inactivated and neutralized solution in a clearly labeled, leak-proof hazardous waste container.
-
Institutional Protocol: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Never dispose of peptide solutions down the drain without prior inactivation and institutional approval.
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions | Minimum 20-60 minutes | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the steps for the chemical inactivation of liquid this compound waste.
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution or 1 M NaOH.
-
Inactivate the Peptide Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to stand for at least 60 minutes to ensure complete denaturation of the peptide.
-
Neutralize the Solution: If using a strong acid or base, adjust the pH to between 5.5 and 9.0.
-
Dispose as Hazardous Waste: Transfer the treated solution to a designated hazardous chemical waste container.
Visualizing the Disposal Workflow
The following diagrams illustrate the proper disposal workflows for liquid and solid this compound waste.
References
Personal protective equipment for handling Bombolitin II
This guide provides crucial safety and logistical information for the handling and disposal of Bombolitin II, a peptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain the integrity of their experiments.
Personal Protective Equipment (PPE)
Due to the biological activity of this compound, a comprehensive approach to personal protection is essential to minimize exposure and prevent contamination.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator or Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. |
Health Hazard Information
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
In the event of exposure, immediate action is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C for long-term storage. For short-term storage (under 2 weeks), 4°C is acceptable. Keep the container tightly sealed and protected from moisture and light.
-
Reconstituted Peptide: Once reconstituted, it is recommended to store the solution at 2-8°C for short-term use. For long-term storage, aliquot the solution and freeze at -20°C or lower to avoid repeated freeze-thaw cycles.
Handling Lyophilized Peptide:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
When weighing the powder, do so in a controlled environment, such as a chemical fume hood, to minimize inhalation exposure.
-
After weighing, tightly reseal the container.
Reconstitution:
-
Use a sterile, appropriate solvent. For many peptides, sterile bacteriostatic water is suitable. However, the solubility of this compound in various solvents should be confirmed.
-
Add the solvent slowly to the vial.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.
-
If necessary, sonication can be used to aid dissolution.
Disposal Plan
All waste materials that have come into contact with this compound must be considered hazardous and disposed of according to institutional and local regulations.
-
Contaminated Materials: All materials, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Disposal Method: One common method for peptide disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always observe all federal, state, and local environmental regulations.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
